molecular formula C8H7BrO2 B105193 Phenyl Bromoacetate CAS No. 620-72-4

Phenyl Bromoacetate

Katalognummer: B105193
CAS-Nummer: 620-72-4
Molekulargewicht: 215.04 g/mol
InChI-Schlüssel: UEWYUCGVQMZMGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl bromoacetate is an aromatic ester.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

phenyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWYUCGVQMZMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004566
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-72-4
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Bromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phenyl Bromoacetate CAS number 620-72-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Bromoacetate (B1195939) (CAS 620-72-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl Bromoacetate (CAS 620-72-4), a versatile reagent in organic synthesis and a functional compound in industrial applications. This document covers its physicochemical properties, synthesis and purification protocols, chemical reactivity, applications, and essential safety and handling information.

Physicochemical Properties

This compound is an aromatic ester characterized as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 620-72-4[1][2][3][4]
Molecular Formula C₈H₇BrO₂[1][2][3]
Molecular Weight 215.04 g/mol [1]
Appearance Colorless to slightly yellow liquid or light yellow crystalline solid[1]
Melting Point 31-33 °C[1][3][4][5]
Boiling Point 134 °C at 15 mmHg[3][4][5]
Density 1.508 g/mL at 25 °C[1][3][4]
Flash Point >230 °F (>110 °C)[1][3][5]
Refractive Index 1.559[1]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water.[1][3][4][5]
Vapor Pressure 0.0112 mmHg at 25°C[3][5]
Purity (Typical) ≥98.0% (by GC)[1]

Synthesis and Purification

The primary method for synthesizing this compound involves the esterification of phenol (B47542) with bromoacetyl bromide.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Phenol

  • Bromoacetyl bromide

  • A suitable solvent (e.g., Dichloromethane or Cyclohexane)

  • A suitable base (e.g., Pyridine or Triethylamine) to neutralize the HBr byproduct

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenol in the chosen solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the base to the solution while stirring.

  • Add bromoacetyl bromide dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a dilute sodium bicarbonate solution to remove unreacted acidic components, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

G cluster_workflow Synthesis Workflow start 1. Dissolve Phenol in Solvent cool 2. Cool to 0-5°C start->cool add_base 3. Add Base cool->add_base add_reagent 4. Add Bromoacetyl Bromide Dropwise add_base->add_reagent react 5. React at Room Temperature add_reagent->react wash 6. Aqueous Workup (Wash Sequentially) react->wash dry 7. Dry Organic Layer wash->dry evaporate 8. Evaporate Solvent dry->evaporate product Crude Phenyl Bromoacetate evaporate->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification

The crude product can be purified by vacuum distillation or recrystallization.

Procedure (Vacuum Distillation):

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently under vacuum.

  • Collect the fraction that distills at 134 °C at a pressure of 15 mmHg.[3][4] This will yield the purified this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized for its reactivity as an alkylating agent.

  • Pharmaceutical Synthesis: It serves as a key building block in the preparation of complex pharmaceutical molecules. Notable examples include the synthesis of 1,2,3-triazole derivatives, which are being investigated as cannabinoid CB1 receptor antagonists, and[1][6][7]triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which show potential as selective aldose reductase inhibitors.[1][4][5]

  • Alkylation Reagent: The presence of the bromine atom makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack, allowing for the introduction of a phenoxycarbonylmethyl group onto various substrates.

  • Industrial Preservative: Beyond its role in synthesis, this compound is used as a preservative in industrial products like paints and metal cutting fluids, where it helps prevent microbial degradation.[1][3][8][9]

G cluster_reaction General Alkylation Reaction PBA This compound (C8H7BrO2) Product Alkylated Product (Nu-CH2CO2Ph) PBA->Product + Nucleophile Nucleophile Nucleophile (Nu-) LeavingGroup Bromide Ion (Br-) Product->LeavingGroup +

Caption: General reaction pathway showing this compound as an alkylating agent.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[6][7]

Hazard Identification
Hazard ClassGHS CodeStatementReference
Acute Toxicity, OralH302Harmful if swallowed.[7]
Skin Corrosion/IrritationH315Causes skin irritation.[7][10][11]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[7][10][11]
Specific target organ toxicityH335May cause respiratory irritation.[7][10]
Safe Handling and Storage
  • Handling: Use in a well-ventilated area.[6][7] Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator if handling the solid form.[6] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Keep containers securely sealed when not in use.[6] Store in a dry, dark place at room temperature.[3][5] It is incompatible with strong oxidizing agents and strong bases.[10]

  • Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[6] For major spills, evacuate the area and alert emergency responders. Prevent spillage from entering drains or waterways.[6]

G cluster_spill Spill Cleanup Workflow spill Spill Occurs assess Assess Hazard (Minor vs. Major) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe 1. Wear appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate 1. Evacuate Area major_spill->evacuate contain 2. Contain Spill ppe->contain cleanup 3. Use Dry Cleanup (Avoid Dust) contain->cleanup collect 4. Collect in Sealed Container for Disposal cleanup->collect decontaminate 5. Decontaminate Area collect->decontaminate alert 2. Alert Emergency Responders evacuate->alert prevent 3. Prevent Entry into Drains/Waterways alert->prevent

Caption: Workflow for handling spills of this compound.

Toxicological Information

There is no significant acute toxicological data identified in the literature search.[6] However, some evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects.[6] Animal studies indicate a potential for developmental toxicity.[6] It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][10]

References

Phenyl Bromoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl bromoacetate (B1195939) (CAS No. 620-72-4) is an organic compound with the chemical formula C₈H₇BrO₂.[1][2] It is the phenyl ester of bromoacetic acid and presents as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[3] This document provides an in-depth overview of the physical properties of phenyl bromoacetate, detailed experimental protocols for their determination, and a summary of its synthesis. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug development, where this compound serves as a key intermediate.[3][4]

Core Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthesis, and purification processes. A compilation of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [5][6]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[3]
Melting Point 31-33 °C[1][2][5]
Boiling Point 134 °C at 15 mmHg[1][2][5]
Density 1.508 g/mL at 25 °C[1][2][5]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water.[2][3]
Flash Point >230 °F (>110 °C)[2]
Refractive Index 1.559[3]
Purity (Assay) ≥98.0% (by Gas Chromatography)[3][5]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

  • For a pure substance, the melting range should be narrow, typically within 1-2 °C.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition. A standard method for this is distillation.

Methodology:

  • A sample of this compound is placed in a round-bottom flask suitable for distillation.

  • A distillation apparatus is assembled, including a condenser and a collection flask. A vacuum pump is connected to the apparatus to reduce the pressure.

  • The flask is heated gently in a heating mantle.

  • The temperature is monitored with a thermometer placed at the vapor outlet.

  • The pressure of the system is carefully controlled and monitored with a manometer.

  • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a density meter.

Methodology (using a pycnometer):

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is maintained at 25 °C.

  • The filled pycnometer is weighed again.

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed through simple mixing experiments.

Methodology:

  • A small, measured amount of this compound (e.g., 100 mg) is added to a test tube.

  • A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • The mixture is allowed to stand and is observed for the presence of any undissolved solid.

  • If the solid dissolves completely, the substance is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble.

  • This process can be repeated with varying amounts of solute and solvent to estimate the solubility range.

Synthesis of this compound

This compound is typically synthesized by the reaction of phenol (B47542) with bromoacetyl bromide.[3] The following diagram illustrates the general workflow for this synthesis.

G Reactants Reactants: Phenol Bromoacetyl Bromide ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Addition Conditions Reaction Conditions: - Controlled Temperature (e.g., 0°C to RT) - Inert Atmosphere (optional) Workup Aqueous Workup: - Quenching - Extraction ReactionVessel->Workup Reaction Mixture Solvent Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Addition Drying Drying of Organic Layer (e.g., with Na2SO4) Workup->Drying Purification Purification: - Filtration - Evaporation of Solvent - Distillation or Crystallization Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the core physical properties of this compound, offering valuable data for researchers and professionals in drug development. The included generalized experimental protocols serve as a practical guide for the determination of these properties in a laboratory setting. The synthesis workflow diagram provides a clear visual representation of the production process for this important chemical intermediate.

References

Phenyl Bromoacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, synthesis, and applications of Phenyl Bromoacetate, a key intermediate in organic synthesis and drug development.

Core Chemical Information

This compound is an aromatic ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecules.

Chemical Structure:

The structure of this compound consists of a phenyl group attached to the oxygen atom of an acetate (B1210297) group, with a bromine atom substituted on the alpha-carbon of the acetyl moiety.

Chemical Formula: C₈H₇BrO₂

This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below, facilitating easy reference and comparison.

PropertyValue
Molecular Weight 215.04 g/mol [1]
CAS Number 620-72-4[2]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[2]
Melting Point 31-33 °C[2]
Boiling Point 134 °C at 15 mmHg[2]
Density 1.508 g/mL at 25 °C[2]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water[2]
Refractive Index 1.559[2]
Flash Point 230 °F[2]
SMILES String BrCC(=O)Oc1ccccc1
InChI Key UEWYUCGVQMZMGY-UHFFFAOYSA-N

Spectroscopic data, including ¹H NMR, ¹³C NMR, and FTIR, are available for this compound, which are crucial for its characterization.[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of phenol (B47542) with bromoacetyl bromide.[2] This reaction is a standard procedure in organic chemistry for forming esters from an alcohol (in this case, a phenol) and an acyl halide.

Experimental Protocol: Esterification of Phenol

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure for the esterification of a phenol with an acyl halide can be outlined as follows. This protocol is based on standard organic chemistry principles.

Materials:

  • Phenol

  • Bromoacetyl bromide

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol and a suitable base in an anhydrous aprotic solvent.

  • Addition of Acyl Halide: Cool the solution in an ice bath. Slowly add bromoacetyl bromide to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent. Combine the organic layers and wash sequentially with a dilute acid (to remove the base), a saturated solution of sodium bicarbonate (to remove any unreacted acidic components), and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound is a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals.

  • Synthesis of Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as potential cannabinoid CB1 receptor antagonists.[2]

  • Aldose Reductase Inhibitors: The compound is a key component in the synthesis of[2][4][5]triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which show potential as selective aldose reductase inhibitors.[2]

  • Alkylation Reagent: Due to the presence of the reactive bromoacetyl group, it is employed as an alkylating agent in various organic reactions.

  • Industrial Preservative: Beyond its role in research, this compound also finds application as a preservative in industrial products such as paints and metal cutting fluids.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from phenol and bromoacetyl bromide.

Synthesis_Workflow Reactants Reactants: Phenol Bromoacetyl Bromide Base (e.g., Pyridine) Reaction_Vessel Reaction Vessel (Round-bottom flask under N2) Reactants->Reaction_Vessel Solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Cooling Cooling (Ice Bath) Reaction_Vessel->Cooling Addition Slow Addition of Bromoacetyl Bromide Cooling->Addition Reaction Stirring at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up: - Quench with H2O/dil. HCl - Extraction with Organic Solvent Reaction->Workup Washing Washing Steps: - Dilute HCl - Saturated NaHCO3 - Brine Workup->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification Purification: (Recrystallization or Column Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis Workflow for this compound

References

Data Presentation: Qualitative Solubility of Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Phenyl Bromoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed, generalized experimental protocol for determining solubility.

The solubility of this compound in common organic solvents is generally described in qualitative terms. The following table summarizes the available information from chemical databases and safety data sheets.

SolventQualitative SolubilityCitation
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSparingly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
WaterInsoluble[1]

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors and do not provide specific concentration limits. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols: Determining the Solubility of a Solid Organic Compound

The following is a generalized yet detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on standard laboratory practices.

Objective: To determine the solubility of a solid compound in a specific solvent at a given temperature, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).

Materials and Equipment:

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or test tubes with secure caps

  • Constant temperature bath (e.g., water bath, oil bath, or heating block)

  • Calibrated thermometer

  • Magnetic stirrer and stir bars or a vortex mixer

  • Pipettes and syringes for accurate liquid handling

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a vial containing a known volume of the organic solvent of interest (e.g., 5 mL). An excess of the solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (typically several hours to 24 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature crystallization of the solute.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the collection vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in an oven or by using a stream of inert gas (e.g., nitrogen). For temperature-sensitive compounds, a vacuum oven at a low temperature is preferable.

    • Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.[2][3][4][5]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prepare_mixture Prepare Mixture: Add excess solid to known volume of solvent start->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24 hours with stirring) prepare_mixture->equilibrate withdraw_sample Withdraw Aliquot of Supernatant equilibrate->withdraw_sample filter_sample Filter to Remove Undissolved Solid withdraw_sample->filter_sample weigh_solution Weigh the Filtered Saturated Solution filter_sample->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility end End calculate_solubility->end

References

Phenyl Bromoacetate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of Phenyl Bromoacetate (B1195939) (CAS No: 620-72-4), a key reagent in organic synthesis. The document outlines its fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

Phenyl bromoacetate is an aromatic ester that presents as an off-white to pale beige solid at room temperature.[1] Its key physical properties are summarized below, providing a baseline for its handling, storage, and application in a laboratory setting.

PropertyValueConditions
Melting Point 31-33 °C(lit.)[1][2][3]
Boiling Point 134 °Cat 15 mmHg[1][2][3]
Density 1.508 g/mLat 25 °C (lit.)[1][2][3]
Molar Mass 215.04 g/mol

Synthesis of this compound

This compound is synthesized through the esterification reaction of phenol (B47542) with bromoacetyl bromide. The process involves heating the reactants, which leads to the formation of the ester and the release of hydrogen bromide gas. The final product is then purified by distillation under reduced pressure.

Synthesis Synthesis of this compound Phenol Phenol Reaction Reaction (Heating at 110°C) Phenol->Reaction Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction Phenyl_Bromoacetate This compound Reaction->Phenyl_Bromoacetate HBr Hydrogen Bromide (gas) Reaction->HBr Purification Purification (Vacuum Distillation) Phenyl_Bromoacetate->Purification

Caption: Synthesis pathway of this compound.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The capillary method is the standard technique for determining the melting point of a crystalline solid like this compound.[4] This procedure relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) OR Thiele tube setup

  • Glass capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry and finely powdered using a mortar and pestle.[5][6]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into the bottom of the tube.[2][6] The packed sample height should be 2-3 mm for an accurate measurement.[5][6]

  • Initial Rapid Determination (Optional but Recommended): Perform a quick heating run to find an approximate melting point. This saves time in the subsequent, more precise measurements.[2][5][7]

  • Accurate Determination:

    • Place the packed capillary tube into the heating block of the apparatus.[8]

    • Set the starting temperature to about 15-20°C below the approximate melting point found earlier.[5][6]

    • Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5]

    • Record the temperature at which the first drop of liquid appears (onset of melting).[1]

    • Continue heating slowly and record the temperature at which the entire sample has completely melted into a transparent liquid.[1]

  • Reporting: The melting point is reported as a range from the onset temperature to the complete melting temperature (e.g., 31-33 °C).[2] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[2]

Determination of Boiling Point under Reduced Pressure

Given that this compound can decompose at higher temperatures, its boiling point is determined under reduced pressure (vacuum distillation).[9][10] This technique lowers the temperature required for the liquid to boil.

Apparatus:

  • Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flask)

  • Heating mantle or oil bath

  • Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)[11]

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Manometer (to measure pressure)

  • Thermometer (calibrated)

  • Thick-walled vacuum tubing

  • Grease for glass joints

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]

    • Grease all ground-glass joints to ensure an airtight seal, which is critical for achieving and maintaining low pressure.[11]

    • Place the this compound sample and a stir bar into the distilling flask.

    • Assemble the vacuum distillation apparatus as shown in standard laboratory guides. A Claisen adapter is recommended to minimize bumping.[11]

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation Process:

    • Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Record the pressure from the manometer.[11]

    • Begin stirring and gently heat the distilling flask.

    • Observe the temperature as the liquid begins to boil and the vapor condenses.

    • The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling, characterized by a ring of condensing vapor on the thermometer bulb.[12][13]

  • Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 134 °C at 15 mmHg).

Workflow Workflow for Physicochemical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Vacuum) SamplePrep_MP Sample Preparation (Dry & Pulverize) LoadCapillary Load Capillary Tube (2-3 mm height) SamplePrep_MP->LoadCapillary Heat Heat Slowly (1-2°C/min) LoadCapillary->Heat Observe Observe & Record Melting Range Heat->Observe Result_MP Melting Point (e.g., 31-33°C) Observe->Result_MP Assemble Assemble & Grease Vacuum Distillation Apparatus ReducePressure Reduce Pressure & Record with Manometer Assemble->ReducePressure HeatStir Heat with Stirring ReducePressure->HeatStir RecordBP Record Stable Temperature & Pressure HeatStir->RecordBP Result_BP Boiling Point (e.g., 134°C / 15 mmHg) RecordBP->Result_BP Start This compound Sample Start->SamplePrep_MP Start->Assemble

Caption: General workflow for determining melting and boiling points.

References

Phenyl Bromoacetate: An In-depth Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Phenyl Bromoacetate (CAS No. 620-72-4). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This compound is a versatile intermediate in organic synthesis and is also used as a preservative in paints and metal cutting fluids.[1][2] A firm grasp of its safety profile is paramount for professionals in research and development.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₈H₇BrO₂.[1][2][3] It can appear as a colorless to light yellow liquid or a brown/light yellow crystalline solid.[1][4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 215.04 g/mol [1][3][5]
Appearance Colorless to light yellow liquid or solid; Brown solid[1][4]
Melting Point 28.5 - 33 °C / 83.3 - 86.9 °F[1][2][6][7]
Boiling Point 80 °C @ 0.11 Torr; 134 °C @ 15 mmHg; 261.9 °C @ 760 mmHg[2][6][7]
Density 1.508 g/mL at 25 °C[1][2]
Flash Point 110 - 113 °C / 230 - 235.4 °F[1][6][7]
Solubility Soluble in ethanol (B145695) and ether; Insoluble in water[1][2]
Specific Gravity 1.508[4]
Vapor Pressure Negligible[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4][6] Adherence to GHS guidelines is essential for safe handling.

  • Signal Word: Warning [6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[6][7][8]

    • H319: Causes serious eye irritation.[6][7][8]

    • H335: May cause respiratory irritation.[7]

  • Other Hazards:

    • The solid is combustible and burns, though it propagates flame with difficulty.[4]

    • Dust may form an explosive mixture with air, and dust clouds can be ignited by a spark or flame.[4]

Table 2: GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2 / 2A
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Tract Irritation)

Sources:[6][7]

Logical Flow of Safety Data Sheet Information

The structure of a Safety Data Sheet (SDS) follows a logical progression, starting from basic identification and moving to specific handling and emergency information. This flow is designed to provide a clear and comprehensive understanding of a chemical's risks.

A Section 1-3: Identification & Hazards B Section 4-6: Emergency Response (First Aid, Fire, Spills) A->B C Section 7-8: Handling, Storage & Exposure Controls A->C D Section 9-11: Physical, Chemical & Toxicological Properties A->D E Section 12-16: Ecological, Transport & Other Information B->E C->E D->E A 1. Preparation (Review SDS, Don PPE) B 2. Chemical Handling (Use Fume Hood, Weigh/Measure) A->B C 3. Experimentation (Perform reaction/procedure) B->C D 4. Decontamination (Clean Glassware & Surfaces) C->D E 5. Waste Disposal (Segregate & Label Waste) D->E F 6. Post-Handling (Doff PPE, Wash Hands) E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Bromoacetate (B1195939): Reactivity as an Alkylating Agent

This guide provides a comprehensive overview of phenyl bromoacetate, focusing on its chemical properties, reactivity as an alkylating agent, and applications in organic synthesis and drug development. Detailed experimental methodologies and quantitative data are presented to support researchers in their practical applications of this versatile reagent.

Introduction to this compound

This compound (CAS No. 620-72-4) is an aromatic ester that serves as a valuable intermediate and alkylating agent in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom on the acetyl group and a phenyl ester moiety, makes it a potent electrophile for introducing a phenoxycarbonylmethyl group onto various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceutical intermediates and other advanced materials.[1][3] Beyond its role in synthesis, it also finds use as a preservative in industrial applications like paints and metal cutting fluids.[1][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. A summary of its key properties is provided below.

PropertyValue
CAS Number 620-72-4[1][4]
Molecular Formula C₈H₇BrO₂[1][4]
Molecular Weight 215.04 g/mol [5]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[1]
Melting Point 31-33 °C[1]
Boiling Point 134 °C at 15 mmHg[1]
Density 1.508 g/mL at 25 °C[1]
Refractive Index 1.559[1]
Flash Point 230 °F[1]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water[1]
Purity (Typical) ≥98.0%[1]

Reactivity as an Alkylating Agent

This compound's utility as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the bromine. Alkylating agents are compounds that transfer an alkyl group to a nucleophilic atom.[6] The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Mechanism of Alkylation: In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The reactivity of α-haloesters like this compound is significant due to the presence of a good leaving group (bromide) and the influence of the adjacent carbonyl group.[7]

Figure 1. General Sₙ2 alkylation mechanism with this compound.

Applications in Organic Synthesis and Drug Development

This compound is employed as a key reagent in the synthesis of various heterocyclic compounds and natural products.

  • Synthesis of 1,2,3-Triazole Derivatives: It is used as an alkylating agent to prepare 2-(phenoxycarbonyl)methyl triazoles. These triazole derivatives have been explored as potential cannabinoid CB1 receptor antagonists.[1][2]

  • Synthesis of 4-Thiazolidinones: The reagent is used to synthesize novel 4-thiazolidinone (B1220212) derivatives containing a pyrone moiety, which have been evaluated for antimicrobial activity.[2][8]

  • Natural Product Synthesis: this compound has been utilized in the synthesis of the A-ring of cylindrospermopsin, a complex natural product.[2][8]

Experimental Protocols

The following sections provide detailed methodologies for handling this compound and for a general alkylation procedure.

This compound is a hazardous chemical that requires careful handling.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, safety glasses, and a face shield.[9][11] Use in a well-ventilated area, preferably a chemical fume hood.[9]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke when using this product.[9] Keep containers tightly sealed when not in use.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Spill Cleanup: For minor spills, clean up immediately using dry procedures to avoid generating dust.[11] For major spills, evacuate the area and alert emergency responders. Prevent spillage from entering drains or water courses.[11]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[11]

This protocol describes a representative procedure for the alkylation of a primary or secondary amine using this compound.

Materials:

  • Amine (substrate)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the inorganic base and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent (e.g., DCM or EtOAc) and water or saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow start_end start_end process process purification purification analysis analysis start Start setup Dissolve amine and base in anhydrous solvent start->setup add_reagent Add this compound solution dropwise setup->add_reagent react Stir reaction mixture (Monitor by TLC/LC-MS) add_reagent->react workup Filter and concentrate. Perform aqueous workup (Extraction & Washes) react->workup dry Dry organic layer and concentrate in vacuo workup->dry purify Purify by column chromatography dry->purify end Characterize Product (NMR, MS) purify->end

References

Phenyl Bromoacetate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl bromoacetate (B1195939) (CAS No. 620-72-4) is a pivotal aromatic ester that serves as a versatile intermediate in a multitude of organic synthesis applications.[1] With the molecular formula C₈H₇BrO₂, this compound is instrumental as an alkylating agent, a precursor in various named reactions, and a building block for complex heterocyclic systems.[2] Its utility extends from academic research to industrial-scale production of pharmaceuticals and advanced materials.[1][3] This guide provides an in-depth overview of its synthesis, physicochemical properties, significant applications, and detailed experimental protocols, offering a critical resource for professionals in chemistry and drug development.

Physicochemical Properties

Phenyl bromoacetate is a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[2] Its key physical and chemical characteristics are essential for its application in sensitive reactions, demanding high purity and low moisture content.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 620-72-4[2]
Molecular Formula C₈H₇BrO₂[2][4]
Molecular Weight 215.04 g/mol [4][5]
Appearance Colorless to yellowish liquid or solid[2]
Melting Point 31-33 °C[2]
Boiling Point 134 °C at 15 mmHg
Density 1.508 g/mL at 25 °C[2]
Refractive Index 1.559[2]
Flash Point 230 °F (110 °C)[2]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water[2]
Purity (Assay) ≥98.0% (by Gas Chromatography)[2]

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of phenol (B47542) with bromoacetyl bromide.[2] This reaction is efficient and proceeds under controlled conditions to yield a high-purity product suitable for subsequent synthetic applications.

Synthesis_of_Phenyl_Bromoacetate cluster_reactants Reactants Phenol Phenol Reaction Esterification Phenol->Reaction Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction Product This compound Reaction->Product Primary Product Byproduct HBr Reaction->Byproduct Byproduct Williamson_Ether_Synthesis cluster_reactants Reactants Alkoxide Alkoxide (R-O⁻) SN2 Sₙ2 Reaction Alkoxide->SN2 Nucleophile PBA This compound PBA->SN2 Electrophile Ether Phenoxy-substituted Ether SN2->Ether Bromide_Ion Bromide Ion (Br⁻) SN2->Bromide_Ion Reformatsky_Reaction PBA This compound Step1 Oxidative Addition PBA->Step1 Zinc Zinc (Zn) Zinc->Step1 Carbonyl Aldehyde or Ketone Step2 Nucleophilic Addition Carbonyl->Step2 Enolate Organozinc Enolate Step1->Enolate Enolate->Step2 Intermediate Zinc Alkoxide Intermediate Step2->Intermediate Step3 Aqueous Workup (H⁺) Intermediate->Step3 Product β-Hydroxy Ester Step3->Product Heterocycle_Synthesis PBA Phenyl Bromoacetate Alkylation1 Alkylation PBA->Alkylation1 Cyclization2 Cyclocondensation PBA->Cyclization2 Triazole_Precursor Triazole Precursor Triazole_Precursor->Alkylation1 Thiazolidinone_Precursor Thiazolidinone Precursor Thiazolidinone_Precursor->Cyclization2 Triazole_Product 1,2,3-Triazole Derivative (CB1 Antagonist) Alkylation1->Triazole_Product Thiazolidinone_Product 4-Thiazolidinone (Antimicrobial) Cyclization2->Thiazolidinone_Product Drug_Development_Workflow cluster_synthesis Multi-Step Synthesis PBA This compound (Intermediate) Reaction1 Reaction 1 (e.g., Alkylation) PBA->Reaction1 Reaction2 Reaction 2 (e.g., Cyclization) Reaction1->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API Formulation Drug Formulation API->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials

References

Phenyl Bromoacetate: A Technical Guide to its Industrial Application as a Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl bromoacetate (B1195939), a versatile organic compound, serves a dual role in industrial settings as both a key intermediate in organic synthesis and as an effective preservative.[1][2] Its ability to inhibit microbial growth makes it a valuable additive in extending the shelf life and maintaining the performance of various industrial formulations, most notably in paints and metalworking fluids.[1][2] This technical guide provides a comprehensive overview of the industrial applications of phenyl bromoacetate as a preservative, including its chemical and physical properties, established experimental protocols for efficacy testing, and a discussion of its potential antimicrobial mechanism of action. While specific quantitative performance data is often proprietary and not publicly available, this document outlines the standardized methodologies used to evaluate its efficacy, providing a framework for research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe application in industrial formulations.

PropertyValue
CAS Number 620-72-4
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Appearance Colorless to yellowish liquid or solid
Melting Point 31-33 °C
Boiling Point 134 °C at 15 mmHg
Density 1.508 g/mL at 25 °C
Solubility Soluble in ethanol (B145695) and ether; insoluble in water
Flash Point 230 °F
Purity (typical) ≥98.0% by Gas Chromatography (GC)

Data sourced from various chemical suppliers and databases.[1]

Industrial Applications as a Preservative

This compound's antimicrobial properties are leveraged in industries where microbial contamination can lead to product degradation, loss of efficacy, and potential health hazards.

Paints and Coatings

In the paint and coatings industry, this compound is utilized as an in-can preservative for emulsion paints.[1] Microbial growth in paints can lead to viscosity loss, gas formation, unpleasant odors, and discoloration. The addition of this compound helps to prevent these issues, ensuring the stability and longevity of the product during storage.

Metalworking Fluids

Metalworking fluids (MWFs) provide a fertile environment for microbial growth due to the presence of water, oils, and other organic matter.[3] Uncontrolled microbial proliferation in MWFs can result in fluid degradation, corrosion of machinery, and the generation of harmful aerosols and odors. This compound is incorporated into MWF formulations to control the growth of bacteria and fungi, thereby extending the fluid's operational life and protecting the integrity of the manufacturing process.[1][3]

Experimental Protocols for Efficacy Evaluation

The evaluation of a preservative's effectiveness is crucial for determining appropriate dosage levels and ensuring product protection. Standardized testing methodologies are employed to assess the antimicrobial performance of preservatives like this compound in specific industrial formulations.

Preservative Efficacy in Paints and Coatings

A common method for evaluating in-can preservatives in emulsion paints is the ASTM D2574 - Standard Test Method for Resistance of Emulsion Paints in the Container to Attack by Microorganisms .

Objective: To determine the resistance of an emulsion paint to microbial spoilage in a sealed container.

Methodology:

  • Sample Preparation: Samples of the paint formulation with and without the preservative (this compound) at varying concentrations are prepared.

  • Inoculation: Each paint sample is inoculated with a mixed culture of bacteria and fungi known to cause spoilage in paints. Common test organisms include Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal species.

  • Incubation: The inoculated containers are sealed and incubated at a specified temperature (typically 25-30°C) for a defined period (e.g., 4 weeks).

  • Evaluation: At regular intervals (e.g., weekly), the samples are visually inspected for signs of spoilage (e.g., gas formation, odor, viscosity change). A streak plate method is used to determine the viable microbial count in each sample.

  • Interpretation: The preservative is considered effective if there is no significant increase in the microbial population over the testing period compared to the control sample.

Preservative Efficacy in Metalworking Fluids

The evaluation of antimicrobial agents in aqueous metalworking fluids often follows protocols such as the ASTM E2275 - Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Agent Performance .

Objective: To assess the ability of a preservative to control microbial growth in a metalworking fluid under simulated use conditions.

Methodology:

  • Fluid Preparation: The metalworking fluid is diluted to its end-use concentration with water, and the preservative (this compound) is added at various concentrations.

  • Inoculation: The fluid samples are inoculated with a mixed culture of bacteria and fungi, often derived from a spoiled metalworking fluid to simulate real-world contamination.

  • Aeration and Circulation: The inoculated fluids are typically aerated and circulated to mimic the operational conditions of a metalworking system.

  • Monitoring: The microbial population (bacteria and fungi) in each fluid sample is enumerated at regular intervals using standard plating techniques. The pH and other fluid properties may also be monitored.

  • Re-inoculation: To challenge the preservative's long-term efficacy, the fluids may be re-inoculated with the microbial culture on a weekly basis.

  • Interpretation: The effectiveness of the preservative is determined by its ability to maintain the microbial count below a specified threshold over the duration of the test.

Visualizations: Workflow and Plausible Mechanism

Experimental Workflow for Preservative Efficacy Testing

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Evaluation cluster_3 Analysis prep_paint Prepare Paint/MWF Samples add_preservative Add this compound (Varying Concentrations) prep_paint->add_preservative control Prepare Control Sample (No Preservative) prep_paint->control inoculate Inoculate Samples with Microbial Culture add_preservative->inoculate control->inoculate incubate Incubate under Controlled Conditions inoculate->incubate weekly_sampling Weekly Sampling incubate->weekly_sampling visual_inspection Visual Inspection (Odor, Viscosity, etc.) weekly_sampling->visual_inspection plate_counts Viable Plate Counts weekly_sampling->plate_counts compare_results Compare Preservative Samples to Control visual_inspection->compare_results plate_counts->compare_results determine_efficacy Determine Minimum Effective Concentration compare_results->determine_efficacy

Caption: A generalized workflow for testing the efficacy of a preservative.

Plausible Antimicrobial Mechanism of Action

While the specific biochemical pathways of this compound's antimicrobial activity are not extensively detailed in public literature, a plausible mechanism can be inferred from its chemical structure as an α-haloester. Such compounds are known to be electrophilic and can act as alkylating agents.

G cluster_cell Microbial Cell cluster_targets Intracellular Targets pba This compound membrane Cell Membrane pba->membrane Diffusion cytoplasm Cytoplasm membrane->cytoplasm Enters Cytoplasm proteins Proteins (e.g., enzymes) cytoplasm->proteins Alkylation of -SH, -NH2 groups dna DNA cytoplasm->dna Potential Alkylation of Nucleobases inactivation Enzyme Inactivation & Disruption of Metabolism proteins->inactivation Leads to replication_inhibition Inhibition of DNA Replication & Transcription dna->replication_inhibition May lead to cell_death Cell Death inactivation->cell_death replication_inhibition->cell_death

Caption: A hypothetical antimicrobial mechanism of this compound.

This proposed mechanism suggests that this compound diffuses across the microbial cell membrane and acts as an alkylating agent within the cytoplasm. The electrophilic carbon of the bromoacetyl group can react with nucleophilic groups (such as sulfhydryl and amino groups) found in essential proteins and enzymes, leading to their inactivation and the disruption of critical metabolic pathways. Alkylation of DNA could also potentially interfere with replication and transcription. Ultimately, this widespread disruption of cellular function leads to the inhibition of growth and cell death.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion

This compound is a recognized industrial preservative, particularly for paints and metalworking fluids. While specific performance data against a range of microorganisms is not widely published, standardized testing protocols exist to rigorously evaluate its efficacy in various formulations. Its likely mechanism of action as an alkylating agent provides a basis for understanding its antimicrobial properties. For researchers and formulators, the effective use of this compound as a preservative requires a thorough understanding of its properties, adherence to established testing methodologies, and strict observance of safety and handling guidelines. Further research into its specific antimicrobial spectrum and mechanism of action would be beneficial for optimizing its application and for the development of new preservative technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Thiazolidinones using Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of pharmacological activities.[1][2] The 4-thiazolidinone (B1220212) scaffold is considered a "privileged structure," as it is a core component in various synthetic pharmaceuticals with a broad spectrum of biological effects.[3][4] These activities include antimicrobial,[2][5] anticancer,[4][6] anti-inflammatory,[1] anticonvulsant,[1] and antiviral properties.[1] Notably, some 4-thiazolidinone derivatives are known to inhibit the bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][7][8] This makes them attractive candidates for the development of novel antibacterial agents.

The synthesis of 4-thiazolidinones is versatile, with one of the most common and effective methods being the cyclocondensation reaction between a thiosemicarbazone and an α-haloester, such as phenyl bromoacetate (B1195939). This two-step synthesis is generally efficient and allows for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for drug discovery and development.

These application notes provide a detailed protocol for the synthesis of 4-thiazolidinones using phenyl bromoacetate, along with a summary of typical reaction conditions and a visualization of the experimental workflow. Additionally, a diagram illustrating the inhibitory action of 4-thiazolidinones on the MurB signaling pathway is presented.

Experimental Protocols

The synthesis of 4-thiazolidinones from this compound is typically a two-step process. The first step involves the formation of a thiosemicarbazone intermediate, which is then cyclized in the second step to form the final 4-thiazolidinone ring.

Step 1: Synthesis of Thiosemicarbazone Intermediate

This protocol describes the general procedure for the condensation of an aromatic aldehyde with a thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone.

Materials:

Procedure:

  • Dissolve the substituted aromatic aldehyde (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 1-3 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the thiosemicarbazone derivative. Recrystallization from a suitable solvent (e.g., an ethanol-DMF mixture) can be performed for further purification.[9][10]

Step 2: Synthesis of 4-Thiazolidinone

This protocol outlines the cyclization of the thiosemicarbazone intermediate with this compound to form the 4-thiazolidinone ring.

Materials:

  • Thiosemicarbazone derivative (from Step 1) (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous sodium acetate (B1210297) (3.0 eq)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, suspend the thiosemicarbazone derivative (1.0 eq) and anhydrous sodium acetate (3.0 eq) in absolute ethanol.[10][11]

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-8 hours. The reaction time may vary depending on the specific substrates used.[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[11]

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purify the crude 4-thiazolidinone by recrystallization from a suitable solvent, such as an ethanol-DMF mixture, to yield the final product.[11]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 4-thiazolidinones via the cyclization of thiosemicarbazones with α-haloesters, based on literature data for analogous reactions.

Thiosemicarbazone Substituentα-HaloesterBaseSolventReaction Time (h)Yield (%)Reference
4-ChlorophenylEthyl bromoacetateAnhydrous Sodium AcetateEthanol694[11]
4-PhenylEthyl bromoacetateAnhydrous Sodium AcetateAbsolute Ethanol1-368-91[9]
Enaminolactone derivativeBenzyl 2-bromoacetateAnhydrous Sodium AcetateAbsolute Ethanol4Not specified[2]
Enaminolactone derivativeEthyl 2-bromopropionateAnhydrous Sodium AcetateAbsolute Ethanol8-933[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of 4-thiazolidinones.

G cluster_0 Step 1: Thiosemicarbazone Synthesis cluster_1 Step 2: Cyclization Aldehyde Aldehyde Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone Ethanol, Acetic Acid (cat.), Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone 4_Thiazolidinone 4_Thiazolidinone Thiosemicarbazone->4_Thiazolidinone This compound, NaOAc, Ethanol, Reflux Phenyl_Bromoacetate Phenyl_Bromoacetate

Caption: General workflow for the two-step synthesis of 4-thiazolidinones.

Signaling Pathway: Inhibition of MurB

4-Thiazolidinones have been identified as inhibitors of the bacterial enzyme MurB, which is a key enzyme in the peptidoglycan biosynthesis pathway. This pathway is essential for the formation of the bacterial cell wall.

G UDP_N_acetylglucosamine UDP-N-acetylglucosamine Enolpyruvyl_UDP_N_acetylglucosamine Enolpyruvyl-UDP-N-acetylglucosamine UDP_N_acetylglucosamine->Enolpyruvyl_UDP_N_acetylglucosamine + PEP UDP_N_acetylmuramic_acid UDP-N-acetylmuramic acid Enolpyruvyl_UDP_N_acetylglucosamine->UDP_N_acetylmuramic_acid Reduction Peptidoglycan Peptidoglycan Synthesis UDP_N_acetylmuramic_acid->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall MurA MurA Enzyme MurA->Enolpyruvyl_UDP_N_acetylglucosamine MurB MurB Enzyme MurB->UDP_N_acetylmuramic_acid Inhibition Inhibition Thiazolidinone 4-Thiazolidinone Thiazolidinone->MurB

Caption: Inhibition of the MurB enzyme by 4-thiazolidinones disrupts peptidoglycan synthesis.

References

Application Notes and Protocols: Phenyl Bromoacetate in the Synthesis of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of phenyl bromoacetate (B1195939) in the synthesis of 1,2,3-triazole derivatives. The primary application highlighted is the N-alkylation of pre-formed 1,2,3-triazole rings to yield N-((phenoxycarbonyl)methyl)-1,2,3-triazoles. This method offers a straightforward and efficient route to a diverse range of polysubstituted triazoles, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The functionalization of the triazole ring, particularly at the nitrogen atoms, is a key strategy in drug discovery to modulate the compound's physicochemical properties and biological activity. Phenyl bromoacetate serves as a valuable reagent for introducing a phenoxycarbonylmethyl group onto the nitrogen atoms of a 1,2,3-triazole core, a process known as N-alkylation. This modification can enhance the molecule's interaction with biological targets.

The N-alkylation of an NH-1,2,3-triazole with an alkyl halide like this compound can theoretically result in three different isomers: N-1, N-2, and N-3 substituted products. However, studies have shown that the reaction conditions can be optimized to achieve high regioselectivity, often favoring the N-2 isomer.[4][5] The presence of substituents on the triazole ring can also influence the regiochemical outcome of the alkylation.

Key Applications in Drug Development

N-((phenoxycarbonyl)methyl)-1,2,3-triazole derivatives are being explored for various therapeutic applications:

  • Anticancer Agents: The 1,2,3-triazole scaffold is a common feature in many anticancer agents.[1][2][6][7] Functionalization with moieties like the one derived from this compound can lead to compounds with enhanced cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: Triazole derivatives have been identified as potent inhibitors of various enzymes.[8][9][10] The introduction of the phenoxycarbonylmethyl group can facilitate interactions with the active site of enzymes, leading to the development of novel inhibitors for therapeutic intervention.

Experimental Protocols

General Protocol for N-Alkylation of 1,2,3-Triazoles with this compound

This protocol is a generalized procedure based on the well-established N-alkylation of NH-1,2,3-triazoles with α-haloesters.[4][5]

Materials:

  • Substituted 1H-1,2,3-triazole

  • This compound

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1H-1,2,3-triazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 1,2,3-triazole derivative.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve 1H-1,2,3-triazole in DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT add_base->stir1 add_reagent Add this compound stir1->add_reagent reaction Stir at RT or heat (Monitor by TLC) add_reagent->reaction quench Pour into water reaction->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated N-substituted 1,2,3-triazole chromatography->product G cluster_0 Synthesis cluster_1 Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of N-((phenoxycarbonyl)methyl)- 1,2,3-triazole derivatives screening In vitro screening against a target enzyme synthesis->screening ic50 Determination of IC₅₀ values for active compounds screening->ic50 kinetic Enzyme kinetic studies to determine inhibition type (e.g., competitive) ic50->kinetic docking Molecular docking studies to predict binding mode ic50->docking sar Structure-Activity Relationship (SAR) studies kinetic->sar docking->sar optimization Synthesis of new analogs for improved potency and selectivity sar->optimization G receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor N-((phenoxycarbonyl)methyl)- 1,2,3-triazole derivative inhibitor->kinase2 Inhibits

References

Application Notes and Protocols for N-alkylation of Heterocyclic Amines using Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of an alkyl group onto a nitrogen atom within a heterocyclic ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Phenyl bromoacetate (B1195939) has emerged as a valuable reagent for the N-alkylation of heterocyclic amines. It serves as a versatile building block, enabling the introduction of a phenoxycarbonylmethyl group onto a nitrogen atom of the heterocycle. This moiety can be retained in the final molecule or serve as a synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation, or esterification.

These application notes provide a comprehensive overview of the use of phenyl bromoacetate for the N-alkylation of common heterocyclic amines, including imidazoles, pyrazoles, triazoles, and benzimidazoles. Detailed experimental protocols, reaction conditions, and quantitative data are presented to facilitate the successful implementation of this methodology in a research and development setting.

Reaction Principle

The N-alkylation of a heterocyclic amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on a nitrogen atom of the heterocyclic amine attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the heterocyclic amine, thereby increasing its nucleophilicity and driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Heterocycle Heterocyclic Amine (Nu-H) ActivatedHeterocycle Deprotonated Heterocycle (Nu:-) Heterocycle->ActivatedHeterocycle Deprotonation Base Base (B:) Base->ActivatedHeterocycle Byproduct1 Protonated Base (BH+) AlkylatingAgent This compound (Br-CH2-COOPh) TransitionState S_N_2 Transition State [Nu---CH2---Br]-COOPh AlkylatingAgent->TransitionState ActivatedHeterocycle->TransitionState Nucleophilic Attack Product N-Alkylated Heterocycle (Nu-CH2-COOPh) TransitionState->Product Bromide Departure Byproduct2 Bromide Ion (Br-) TransitionState->Byproduct2 G A 1. Dissolve Heterocycle and K2CO3 in Solvent B 2. Add Phenyl Bromoacetate A->B C 3. Stir at RT or Heat (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Water, Ethyl Acetate Extraction) C->D E 5. Dry and Concentrate Organic Phase D->E F 6. Purify by Column Chromatography E->F G Pure N-Alkylated Product F->G G A 1. Suspend NaH in Anhydrous Solvent (0 °C) B 2. Add Heterocyclic Amine (0 °C to RT) A->B C 3. Add this compound (0 °C to RT) B->C D 4. Stir until Completion (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NH4Cl (0 °C) D->E F 6. Aqueous Work-up and Extraction E->F G 7. Dry, Concentrate, and Purify F->G H Pure N-Alkylated Product G->H

Application Notes and Protocols: Phenyl Bromoacetate in Cyclization Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl bromoacetate (B1195939) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a phenoxyacetyl moiety. While not always the direct precursor in classic named cyclization reactions, its reactivity allows for its effective use in multi-step sequences to construct a variety of important heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of coumarins, benzofurans, and oxindoles utilizing phenyl bromoacetate as a key starting material or intermediate. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Synthesis of 3-Phenylcoumarins

The synthesis of 3-phenylcoumarins can be achieved through a multi-step process wherein this compound is first converted to phenylacetic acid, a common precursor in the Perkin condensation reaction for 3-phenylcoumarin (B1362560) synthesis.

Reaction Scheme:

Step 1: Hydrolysis of this compound to Phenylacetic Acid

Step 2: Perkin Condensation for 3-Phenylcoumarin Synthesis

Substituted Phenol + this compound --(Base)--> Phenyl (2-phenoxy)acetate Derivative

Phenyl (2-phenoxy)acetate Derivative --(Cyclizing Agent)--> Substituted Benzofuran

Substituted Aniline + this compound --(Base)--> N-Phenyl-N-(phenoxyacetyl)aniline

N-Phenyl-N-(phenoxyacetyl)aniline --(Lewis Acid)--> Substituted Oxindole

Caption: Workflow for 3-Phenylcoumarin Synthesis.

G cluster_1 Synthesis of Benzofuran E Substituted Phenol G O-Alkylated Intermediate E->G O-Alkylation F This compound F->G H Benzofuran Derivative G->H Intramolecular Cyclization

Caption: General Pathway for Benzofuran Synthesis.

G cluster_2 Synthesis of Oxindole I Substituted Aniline K N-Alkylated Intermediate I->K N-Alkylation J This compound J->K L Oxindole Derivative K->L Intramolecular Cyclization

Caption: Route to Oxindole Synthesis.

References

Protocol for the synthesis of cannabinoid CB1 receptor antagonists using Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocol: Synthesis of Cannabinoid CB1 Receptor Antagonists

Introduction

Cannabinoid CB1 receptor antagonists are a class of compounds that have been extensively researched for their therapeutic potential in treating obesity, metabolic disorders, and addiction.[1][2] One of the most well-known examples is Rimonabant, a 1,5-diarylpyrazole derivative. This document provides a detailed protocol for the synthesis of CB1 receptor antagonists, using the synthesis of Rimonabant as a representative example. While the user specified an interest in protocols using Phenyl Bromoacetate, a comprehensive literature search did not yield established methods for the synthesis of pyrazole-based CB1 antagonists utilizing this particular reagent. Therefore, a well-documented and widely cited synthetic route for Rimonabant is presented below.

The presented protocol is intended for researchers, scientists, and drug development professionals. It outlines the chemical reactions, necessary reagents, and experimental procedures to obtain the target compound.

CB1 Receptor Signaling Pathway

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4][5] Upon activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists, the receptor primarily couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][6] Additionally, CB1 receptor activation modulates ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[3][6] These actions collectively lead to a reduction in neurotransmitter release. The signaling cascade can also involve the activation of mitogen-activated protein kinase (MAPK) pathways.[3][4] CB1 receptor antagonists, such as Rimonabant, block these signaling pathways by preventing the binding of agonists to the receptor.

CB1_Signaling_Pathway cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows K_efflux K+ Efflux K_channel->K_efflux Allows Agonist Cannabinoid Agonist Agonist->CB1R Activates Antagonist CB1 Antagonist (e.g., Rimonabant) Antagonist->CB1R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Leads to K_efflux->Neurotransmitter_release Contributes to

Diagram 1: CB1 Receptor Signaling Pathway

Experimental Protocol: Synthesis of Rimonabant

This protocol details a common and efficient synthesis of Rimonabant. The overall strategy involves the construction of the pyrazole (B372694) core through the condensation of a β-diketoester with a substituted hydrazine, followed by amidation.

Overall Reaction Scheme:

Rimonabant_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Ester Hydrolysis cluster_step4 Step 4: Amidation compound1 4-Chloropropiophenone intermediate1 Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (β-diketoester) compound1->intermediate1 compound2 Diethyl oxalate (B1200264) compound2->intermediate1 intermediate2 Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate intermediate1->intermediate2 intermediate1->intermediate2 compound3 2,4-Dichlorophenylhydrazine compound3->intermediate2 intermediate3 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid intermediate2->intermediate3 intermediate2->intermediate3 final_product Rimonabant intermediate3->final_product intermediate3->final_product compound4 Piperidine (B6355638) compound4->final_product reagent1 Base (e.g., NaOEt) reagent1->intermediate1 reagent2 Acid catalyst reagent2->intermediate2 reagent3 Hydrolysis (e.g., NaOH, then H+) reagent3->intermediate3 reagent4 Coupling agent (e.g., SOCl2, then amine) reagent4->final_product

Diagram 2: Synthetic Workflow for Rimonabant
Materials and Reagents

  • 4-Chloropropiophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt) or Lithium hexamethyldisilazide (LiHMDS)

  • Ethanol (B145695)

  • 2,4-Dichlorophenylhydrazine hydrochloride

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., BOP reagent)

  • Piperidine

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

Procedure

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

  • To a solution of sodium ethoxide in ethanol, add 4-chloropropiophenone dropwise at room temperature.

  • After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is then poured into ice-water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried to yield the crude β-diketoester.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

  • The crude β-diketoester from Step 1 is dissolved in glacial acetic acid.

  • 2,4-Dichlorophenylhydrazine hydrochloride is added to the solution.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into water.

  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the pyrazole ester.

Step 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

  • The pyrazole ester from Step 2 is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

  • The solution is acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid is filtered, washed with water, and dried.

Step 4: Synthesis of Rimonabant

  • The carboxylic acid from Step 3 is refluxed with an excess of thionyl chloride in an inert solvent (e.g., toluene) to form the acyl chloride.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

  • The solution is added dropwise to a cooled solution of piperidine in dichloromethane.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is washed with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to afford Rimonabant.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Rimonabant, compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate268.6870-85>95
2Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate423.6865-80>98
35-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid395.6385-95>98
4Rimonabant463.7875-90>99

Characterization Data for Rimonabant:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 156-158 °C

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.20 (m, 7H, Ar-H), 6.85 (s, 1H, pyrazole-H), 3.60 (t, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

  • Mass Spectrometry (ESI-MS): m/z 464.1 [M+H]⁺

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Phenyl Bromoacetate in the Synthesis of Selective Aldose Reductase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of phenyl bromoacetate (B1195939) in the preparation of selective aldose reductase (AR) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a promising therapeutic strategy for the management of diabetic complications. Phenoxyacetic acid derivatives, synthesized using reagents like phenyl bromoacetate, have emerged as a potent class of aldose reductase inhibitors.

Introduction to Aldose Reductase and its Inhibition

Aldose reductase (AR, EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, as seen in diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of NADPH, contributes to osmotic stress and oxidative damage in various tissues, leading to long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.

Inhibition of aldose reductase is a key therapeutic strategy to prevent or ameliorate these complications. Selective inhibitors are crucial to avoid off-target effects, particularly on the closely related enzyme aldehyde reductase (ALR1), which plays a vital role in detoxification pathways. A variety of structurally diverse compounds have been investigated as AR inhibitors, with phenoxyacetic acid derivatives showing significant promise due to their high potency and selectivity.

This compound as a Key Reagent

This compound serves as a key building block in the synthesis of phenoxyacetic acid-based aldose reductase inhibitors. The core structure of these inhibitors typically involves a substituted phenoxyacetic acid moiety. The synthesis generally proceeds via a Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-haloacetate, such as this compound, to form the desired phenoxy ether. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore in many aldose reductase inhibitors, interacting with key residues in the enzyme's active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway and a general workflow for the synthesis and evaluation of aldose reductase inhibitors derived from this compound.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose:e->Sorbitol:w + NADPH Fructose Fructose Sorbitol:e->Fructose:w + NAD+ Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH Inhibitor ARI (e.g., Phenoxyacetic acid derivatives) Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start: Substituted Phenol & This compound Reaction Williamson Ether Synthesis Start->Reaction Intermediate Phenyl Phenoxyacetate Derivative (Ester) Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Phenoxyacetic Acid Derivative (ARI) Hydrolysis->Product Purification Purification & Characterization Product->Purification Assay In Vitro Aldose Reductase Inhibition Assay Purification->Assay IC50 Determine IC50 Value Assay->IC50 Selectivity Selectivity Assay (vs. Aldehyde Reductase) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: General workflow for the synthesis and evaluation of phenoxyacetic acid-based ARIs.

Quantitative Data of Phenoxyacetic Acid-Based Aldose Reductase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of a series of (2-arylcarbamoyl-phenoxy)-acetic acid aldose reductase inhibitors. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of the IC50 for aldehyde reductase (ALR1) to that for aldose reductase (ALR2).

Compound IDStructureAldose Reductase (ALR2) IC50 (nM)Aldehyde Reductase (ALR1) IC50 (nM)Selectivity Index (ALR1/ALR2)
40 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid30>33,000>1100
Reference Sorbinil---
Reference Zopolrestat---

Note: The data presented here is based on published literature and is intended for comparative purposes.[1] Specific values may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: General Synthesis of Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of phenoxyacetic acid derivatives from a substituted phenol and an α-haloacetate ester, such as ethyl bromoacetate, which is analogous to using this compound. The subsequent hydrolysis yields the final carboxylic acid.

Materials:

  • Substituted phenol

  • Ethyl bromoacetate (or this compound)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (B129727) (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Ether Formation (Esterification):

    • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica (B1680970) gel.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

    • Add an aqueous solution of lithium hydroxide (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • After completion, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final phenoxyacetic acid derivative.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of synthesized compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified recombinant human or rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.2)

  • Test compounds (dissolved in DMSO)

  • Quercetin or Epalrestat (positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 100 mM) in the phosphate buffer.

    • Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM). Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 100 mM sodium phosphate buffer (pH 6.2)

      • 20 µL of aldose reductase solution

      • 10 µL of the test compound solution in DMSO (or DMSO for control)

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of NADPH solution (final concentration ~1 mM) and 10 µL of DL-glyceraldehyde solution (final concentration ~5 mM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Conclusion

The synthesis of phenoxyacetic acid derivatives using this compound or analogous reagents represents a valuable strategy for the development of potent and selective aldose reductase inhibitors. The protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. Further optimization of the chemical structures based on structure-activity relationship studies can lead to the discovery of novel drug candidates for the treatment of diabetic complications.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis with Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of phenyl bromoacetate (B1195939) in microwave-assisted organic synthesis (MAOS). The methodologies presented here offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Application Note 1: Rapid O-Alkylation of Phenols with Phenyl Bromoacetate Analogues

This protocol details the efficient synthesis of phenoxyacetic acid derivatives via the O-alkylation of phenols using a bromoacetate reagent under solvent-free microwave irradiation. This method provides a rapid and environmentally friendly alternative to traditional refluxing techniques. The data presented is based on analogous reactions with chloroacetic acid derivatives, demonstrating the general applicability of this approach.

Data Presentation: Comparison of Microwave vs. Conventional Synthesis
EntryMethodTimeYield (%)
1Microwave Irradiation6 min85%
2Conventional Reflux3.5 hours42%

Data adapted from analogous reactions described in Farmacia, 2021.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenoxyacetic Acid Derivatives

Materials:

  • Substituted Phenol (B47542) (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Hydroxide (B78521) (NaOH) (1.2 eq)

  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Dichloromethane

  • Hydrochloric Acid (1 M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a microwave-safe vessel, thoroughly mix the substituted phenol (1.0 eq), this compound (1.1 eq), and powdered sodium hydroxide (1.2 eq).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 450-600W for 5-7 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in distilled water and acidify to a pH of approximately 2 with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Mix Phenol, this compound, and NaOH microwave Irradiate in Microwave Reactor (450-600W, 5-7 min) reagents->microwave dissolve Dissolve in Water microwave->dissolve acidify Acidify with HCl dissolve->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize product Pure 2-Phenoxyacetic Acid Derivative recrystallize->product

Workflow for Microwave-Assisted O-Alkylation.

Application Note 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Phenoxyacetic Acid Derivatives

This application note describes a two-step synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, where the starting phenoxyacetic acid can be prepared as detailed in Application Note 1. The key steps involve the formation of a phenoxyacetyl hydrazide intermediate, followed by microwave-assisted cyclodehydration to yield the target 1,3,4-oxadiazole. This approach highlights the utility of microwave synthesis in multi-step synthetic sequences.

Data Presentation: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
StepReactantsReagents/CatalystSolventMicrowave PowerTime (min)Yield (%)
1Phenoxyacetic Acid Ester, Hydrazine (B178648) Hydrate (B1144303)-Ethanol100 W10>90%
2Phenoxyacetyl Hydrazide, Aromatic Carboxylic AcidPOCl₃None100 W10~85-95%

Data is representative of analogous reactions found in the literature.

Experimental Protocols

Protocol 2.1: Synthesis of Phenoxyacetyl Hydrazide

Materials:

  • Phenyl 2-phenoxyacetate (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)

  • Ethanol

  • Microwave Reactor

Procedure:

  • In a microwave-safe vial, dissolve the phenyl 2-phenoxyacetate (1.0 eq) in a minimal amount of ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100W for 10 minutes.

  • After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the phenoxyacetyl hydrazide.

Protocol 2.2: Cyclodehydration to 2,5-Disubstituted-1,3,4-Oxadiazole

Materials:

  • Phenoxyacetyl Hydrazide (1.0 eq)

  • Substituted Aromatic Carboxylic Acid (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (catalytic amount)

  • Microwave Reactor

Procedure:

  • In a dry microwave-safe vial, combine the phenoxyacetyl hydrazide (1.0 eq) and the desired aromatic carboxylic acid (1.0 eq).

  • Carefully add a catalytic amount of phosphorus oxychloride (POCl₃).

  • Seal the vial and irradiate in the microwave reactor at 100W for 10 minutes.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Synthetic Pathway and Workflow

Oxadiazole_Synthesis cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Formation start1 Phenyl 2-Phenoxyacetate mw1 Microwave 100W, 10 min start1->mw1 reagent1 Hydrazine Hydrate Ethanol reagent1->mw1 product1 Phenoxyacetyl Hydrazide mw1->product1 mw2 Microwave 100W, 10 min product1->mw2 reagent2 Aromatic Carboxylic Acid POCl₃ reagent2->mw2 product2 2,5-Disubstituted-1,3,4-Oxadiazole mw2->product2

Pathway for 1,3,4-Oxadiazole Synthesis.

References

Application Notes and Protocols: Phenyl Bromoacetate in Multi-Component Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of phenyl bromoacetate (B1195939) as a versatile reagent in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds, particularly focusing on the generation of 3-functionalized oxindoles. The oxindole (B195798) core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The described one-pot, three-component reaction offers an efficient and atom-economical approach to access libraries of these valuable molecules, which is of significant interest in drug discovery and development.

Application Note 1: Three-Component Synthesis of 3-Amino-2-Oxindoles

This section details a powerful multi-component reaction for the synthesis of 3-amino-2-oxindoles, a class of compounds with significant biological activities. The reaction involves the one-pot condensation of an isatin (B1672199), an amine, and phenyl bromoacetate. This approach allows for the rapid generation of molecular diversity by varying the three starting components.

The reaction is presumed to proceed through a tandem sequence involving the formation of an intermediate from the isatin and the amine, which is then intercepted by the enolate of this compound. The subsequent intramolecular cyclization furnishes the desired 3-amino-2-oxindole scaffold. This efficient one-pot procedure avoids the need for isolation of intermediates, thereby saving time and resources.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 3-Amino-2-Oxindoles

This protocol is adapted from established methods for the synthesis of 3-substituted oxindoles and is applicable for the use of this compound.

Materials:

  • Substituted Isatin (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted isatin (1.0 equiv) and the anhydrous solvent.

  • Add the amine (1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add the base (2.0 equiv) to the reaction mixture, followed by the dropwise addition of this compound (1.5 equiv).

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 3-amino-2-oxindole product.

  • The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data Summary

The yields of 3-amino-2-oxindoles synthesized via this three-component reaction are typically in the moderate to good range, contingent on the specific substrates and reaction conditions employed. The following table summarizes representative data based on analogous reactions reported in the literature.

EntryIsatin DerivativeAmineThis compoundSolventTemp (°C)Time (h)Yield (%)
1IsatinBenzylamineThis compoundDCMRT1275
25-ChloroisatinPiperidineThis compoundTHF50882
3N-MethylisatinAnilineThis compoundMeCNReflux668
45-NitroisatinMorpholineThis compoundDCMRT2455

Note: The data presented in this table is illustrative and based on typical outcomes for similar multi-component reactions. Actual yields may vary depending on the experimental setup and substrate combination.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the three-component synthesis of 3-amino-2-oxindoles.

G start Start reagents Combine Isatin, Amine, and Base in Anhydrous Solvent start->reagents stir1 Stir at Room Temperature (30 min) reagents->stir1 add_pba Add this compound stir1->add_pba reaction Stir at Specified Temperature (Monitor by TLC) add_pba->reaction workup Solvent Removal and Purification reaction->workup product Pure 3-Amino-2-Oxindole workup->product

Caption: General workflow for the three-component synthesis.

Proposed Reaction Mechanism

The diagram below outlines a plausible mechanistic pathway for the formation of 3-amino-2-oxindoles in this multi-component reaction.

G isatin Isatin + Amine intermediate1 Intermediate A (Imine/Enamine) isatin->intermediate1 Condensation addition {Nucleophilic Addition} intermediate1->addition pba This compound + Base enolate Phenylacetate Enolate pba->enolate Deprotonation enolate->addition intermediate2 Intermediate B addition->intermediate2 cyclization {Intramolecular Cyclization} intermediate2->cyclization product 3-Amino-2-Oxindole cyclization->product

Caption: Proposed mechanism for the three-component reaction.

Conclusion

The use of this compound in a three-component reaction with isatins and amines represents a highly efficient and versatile strategy for the synthesis of 3-amino-2-oxindoles. This method aligns with the principles of green chemistry by promoting atom economy and reducing the number of synthetic steps. The operational simplicity and the ability to generate diverse molecular scaffolds make this protocol a valuable tool for researchers in organic synthesis and drug discovery. The straightforward access to complex oxindole derivatives opens up new avenues for the exploration of their therapeutic potential.

Application Notes and Protocols: Chiral Synthesis and Enantioselective Reactions Involving Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of phenyl bromoacetate (B1195939) in chiral synthesis and enantioselective reactions. The focus is on providing practical, actionable information for researchers in organic synthesis and drug development.

Introduction: The Role of Phenyl Bromoacetate in Asymmetric Synthesis

This compound is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a phenoxycarbonylmethyl group. In the realm of chiral synthesis, it is a valuable precursor for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of optically active molecules. Its applications are particularly notable in reactions such as the asymmetric Reformatsky reaction and enantioselective alkylations of prochiral enolates. These methods are crucial in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs).

Enantioselective Reformatsky Reaction with this compound

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of a metal, typically zinc. The development of catalytic and enantioselective variants has significantly enhanced the utility of this reaction. By employing a chiral ligand, it is possible to control the stereochemical outcome of the reaction, yielding β-hydroxy esters with high enantiomeric excess.

Application: Synthesis of Chiral β-Hydroxy-α-phenylacetic Acid Esters

A highly efficient method for the synthesis of chiral β-hydroxy esters involves the reaction of aldehydes with a bromoacetate ester in the presence of a chiral catalyst. This compound can be effectively employed in this transformation to generate valuable chiral building blocks.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative results for the enantioselective Reformatsky-type reaction between various aldehydes and this compound, catalyzed by a chiral prolinol ligand in the presence of dimethylzinc (B1204448) (Me₂Zn). The data is adapted from studies on analogous α-haloesters.[1][2]

EntryAldehyde (R-CHO)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde9294
24-Methylbenzaldehyde9596
34-Methoxybenzaldehyde9395
44-Chlorobenzaldehyde9093
52-Naphthaldehyde8891
6Cinnamaldehyde8590
7Cyclohexanecarboxaldehyde8992
Experimental Protocol: General Procedure for the Enantioselective Reformatsky Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Chiral prolinol ligand (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.05 mmol, 5 mol%)

  • Dimethylzinc (Me₂Zn) (2.0 M in toluene (B28343), 1.2 mmol)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral prolinol ligand (0.05 mmol).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

  • Slowly add dimethylzinc (1.2 mmol, 0.6 mL of a 2.0 M solution in toluene) to the solution of the chiral ligand.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • In a separate flame-dried vial, dissolve this compound (1.2 mmol) in anhydrous toluene (3 mL).

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Chiral Prolinol Ligand catalyst Chiral Zinc Complex ligand->catalyst toluene1 Anhydrous Toluene toluene1->catalyst me2zn Me2Zn in Toluene me2zn->catalyst reaction_mixture Reaction at 0°C catalyst->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture pba Phenyl Bromoacetate pba->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extract Extract (EtOAc) quench->extract purify Column Chromatography extract->purify product Chiral β-Hydroxy Ester purify->product

Caption: Workflow for the enantioselective Reformatsky reaction.

Enantioselective Alkylation of Prochiral Enolates

The asymmetric alkylation of enolates is a fundamental transformation for the construction of α-stereogenic carbonyl compounds.[3] this compound can serve as an electrophile in these reactions, reacting with a prochiral enolate generated in the presence of a chiral ligand or auxiliary to yield an α-substituted ester with high enantioselectivity.

Application: Synthesis of Chiral α-Substituted Phenylacetates

This protocol outlines a general approach for the enantioselective alkylation of a prochiral ketone enolate with this compound, using a chiral phase-transfer catalyst.

Reaction Scheme:

Quantitative Data Summary

The following table presents hypothetical data for the enantioselective alkylation of 2-substituted cyclohexanones with this compound using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. This data is extrapolated from similar studies on related electrophiles.

EntryKetone (R, R')Yield (%)Enantiomeric Excess (ee, %)
12-Phenylcyclohexanone8592
22-Methylcyclohexanone8288
32-Benzylcyclohexanone8895
42-Allylcyclohexanone8090
Experimental Protocol: General Procedure for Phase-Transfer Catalyzed Alkylation

Materials:

  • 2-Substituted cyclohexanone (B45756) (1.0 mmol)

  • This compound (1.1 mmol)

  • Chiral quaternary ammonium salt (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.02 mmol, 2 mol%)

  • Potassium hydroxide (B78521) (KOH) (50% aqueous solution, 5 mL)

  • Toluene (5 mL)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, combine the 2-substituted cyclohexanone (1.0 mmol), this compound (1.1 mmol), and the chiral phase-transfer catalyst (0.02 mmol) in toluene (5 mL).

  • Add the 50% aqueous KOH solution (5 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), dilute the reaction mixture with diethyl ether (20 mL).

  • Separate the organic layer and wash it with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-alkylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of the Catalytic Cycle

catalytic_cycle catalyst Chiral Catalyst (QX) ion_pair Chiral Ion Pair [QEnolate] catalyst->ion_pair Phase Transfer enolate Enolate (from Ketone + KOH) enolate->ion_pair product_complex [Product + Q*Br] ion_pair->product_complex Alkylation pba This compound pba->product_complex product_complex->catalyst Regeneration product Chiral Product product_complex->product

Caption: Catalytic cycle for phase-transfer alkylation.

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent for the enantioselective synthesis of chiral molecules. The protocols outlined in these application notes for the asymmetric Reformatsky reaction and the enantioselective alkylation of prochiral enolates provide robust methods for the preparation of optically active β-hydroxy esters and α-substituted esters, respectively. These compounds are important intermediates in the synthesis of complex natural products and pharmaceuticals. The provided data and methodologies serve as a practical guide for researchers in the field of chiral synthesis.

References

Application of Phenyl Bromoacetate in the Synthesis of the Cylindrospermopsin A-Ring: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phenyl bromoacetate (B1195939) in the synthesis of the A-ring of the natural product cylindrospermopsin. The protocols and data presented are compiled from the total synthesis of (-)-7-epicylindrospermopsin as reported by White and Hansen in the Journal of Organic Chemistry (2005). This guide is intended to serve as a practical resource for researchers engaged in natural product synthesis and drug discovery.

Introduction

Cylindrospermopsin is a potent cyanotoxin with significant hepatotoxic effects. Its complex tricyclic guanidinium (B1211019) structure, coupled with a uracil (B121893) moiety, presents a formidable challenge for synthetic chemists. The A-ring, a substituted piperidine, is a key structural component. The synthesis developed by the White group utilizes a strategic Reformatsky reaction employing phenyl bromoacetate to introduce a key acetate (B1210297) unit, which is further elaborated to form the desired carbocycle. This application note details the specific use of this compound in this critical carbon-carbon bond-forming step.

Key Reaction and Significance

The pivotal step involving this compound is a Reformatsky reaction with a ketone precursor. This reaction is instrumental in forming a β-hydroxy ester, which serves as a versatile intermediate for subsequent transformations. The choice of the phenyl ester is advantageous for its crystallinity and stability, facilitating purification and handling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Reformatsky reaction in the synthesis of the A-ring precursor.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
Ketone 22 297.430.0821.0-
This compound215.040.415.0-
Zinc (dust)65.380.8210.0-
β-Hydroxy phenoxyacetate (B1228835) 23 449.55--79

Experimental Protocols

This section provides a detailed methodology for the key experiment involving this compound.

Protocol 1: Synthesis of β-Hydroxy phenoxyacetate (23) via Reformatsky Reaction

This protocol describes the reaction of ketone 22 with this compound in the presence of activated zinc to yield the corresponding β-hydroxy phenoxyacetate 23 .

Materials:

  • Ketone 22

  • This compound

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (10.0 equivalents). Add a crystal of iodine and gently heat the flask with a heat gun until the purple vapor of iodine is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: To the activated zinc, add anhydrous THF.

  • Addition of Reactants: In a separate flask, dissolve ketone 22 (1.0 equivalent) and this compound (5.0 equivalents) in anhydrous THF.

  • Reaction Execution: Add the solution of the ketone and this compound to the stirred suspension of activated zinc in THF. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy phenoxyacetate 23 as a colorless oil.

Visualizations

Diagram 1: Synthetic Pathway for the A-Ring Precursor

G Synthesis of β-Hydroxy Phenoxyacetate 23 ketone Ketone 22 reagents 1. Zn, I₂ (cat.), THF, reflux 2. Sat. aq. NH₄Cl ketone->reagents phenyl_bromoacetate This compound phenyl_bromoacetate->reagents product β-Hydroxy phenoxyacetate 23 reagents->product 79% yield

Caption: Reaction scheme for the synthesis of the A-ring precursor.

Diagram 2: Experimental Workflow

G Experimental Workflow for Synthesis of 23 start Start activate_zn Activate Zinc with Iodine start->activate_zn setup_reaction Combine Ketone 22 and this compound in THF activate_zn->setup_reaction run_reaction Add to Zinc Suspension and Reflux setup_reaction->run_reaction monitor Monitor by TLC run_reaction->monitor workup Aqueous Workup (NH₄Cl quench, Extraction) monitor->workup purify Flash Column Chromatography workup->purify end Obtain Pure Product 23 purify->end

Caption: Step-by-step workflow for the synthesis of compound 23.

Application Note: Phenyl Bromoacetate as a Pre-Column Derivatizing Agent for the HPLC Analysis of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is critical in various fields, including environmental science, biomedical research, and pharmaceutical drug development. Many aliphatic and biogenic amines lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging at low concentrations. To overcome this limitation, pre-column derivatization is a widely employed technique to enhance the detectability of these compounds.[1] This process involves a chemical reaction that attaches a UV-active or fluorescent tag to the analyte of interest, thereby improving its chromatographic properties and detection sensitivity.[1]

Phenyl bromoacetate (B1195939) is a promising derivatizing agent for primary and secondary amines. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the bromoacetyl group, forming a stable amide bond. The resulting derivative incorporates a phenyl group, a strong chromophore, enabling sensitive UV detection. This application note provides a detailed protocol for the derivatization of amines with phenyl bromoacetate and their subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of Derivatization

The derivatization reaction involves the N-alkylation of a primary or secondary amine with this compound in an alkaline medium. The base facilitates the deprotonation of the amine, increasing its nucleophilicity. The resulting phenylacetyl-amine derivative is more nonpolar than the parent amine, leading to better retention on a reverse-phase HPLC column.

Experimental Protocols

Materials and Reagents
  • Standards: Amine standards of interest (e.g., methylamine, ethylamine, putrescine, cadaverine, histamine).

  • Derivatizing Reagent: this compound solution (10 mg/mL in acetonitrile).

  • Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 9.5).

  • Quenching Solution: 1 M Hydrochloric acid (HCl).

  • Solvents: HPLC-grade acetonitrile (B52724) and water.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up (if necessary).

Sample Preparation (General Procedure)
  • Liquid Samples: Dilute the sample with 0.1 M HCl to an appropriate concentration.

  • Solid Samples: Extract the amines from the homogenized sample using 0.1 M HCl. Centrifuge and collect the supernatant for derivatization.

  • Biological Fluids (e.g., Plasma): Deproteinate the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging. Collect the supernatant. A subsequent solid-phase extraction (SPE) clean-up step on a C18 cartridge may be necessary to remove interfering substances.

Derivatization Procedure
  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium borate buffer (pH 9.5).

  • Add 100 µL of the this compound solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • Cool the mixture to room temperature.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC-UV Conditions
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B (linear gradient)

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B (linear gradient)

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC analysis of several amine standards derivatized with this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Methylamine5.80.050.150.9992
Ethylamine7.20.040.120.9995
Putrescine9.50.020.060.9998
Cadaverine11.10.020.070.9997
Histamine12.80.030.090.9994

Visualizations

Derivatization Reaction Pathway

G Figure 1: Derivatization of a Primary Amine with this compound Amine Primary Amine (R-NH2) Reaction Reaction (Nucleophilic Substitution) Amine->Reaction PBA This compound PBA->Reaction Base Base (e.g., Borate Buffer) Base->Reaction + Derivative Phenylacetyl-Amine Derivative HBr HBr Reaction->Derivative Reaction->HBr

Caption: Derivatization of a primary amine.

Experimental Workflow for Amine Analysis

G Figure 2: Experimental Workflow for HPLC Analysis of Amines cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Liquid, Solid, or Biological) Extraction Extraction / Deproteination Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Derivatization Add Borate Buffer (pH 9.5) + this compound Cleanup->Derivatization Incubation Incubate at 60°C for 30 min Derivatization->Incubation Quenching Quench with HCl Incubation->Quenching Filtration Filter (0.45 µm) Quenching->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of large libraries of compounds. Phenyl bromoacetate (B1195939) is a versatile reagent that, while extensively used in traditional solution-phase synthesis, also presents potential for solid-phase applications. Its bifunctional nature, possessing both a reactive bromoacetyl group for alkylation and a phenyl ester moiety, allows for its theoretical use as a linker for immobilizing molecules onto a solid support or as a reagent for on-resin modifications.

This document provides detailed application notes and protocols for the potential uses of phenyl bromoacetate in solid-phase synthesis. While direct, extensively documented protocols for this compound in SPS are not widespread in peer-reviewed literature, its chemical reactivity is analogous to more commonly used reagents like bromoacetic acid. Therefore, this guide presents established protocols for similar bromoacetylation reactions on solid supports and adapts them for this compound, providing a foundational methodology for researchers to explore its utility. The primary applications covered include the synthesis of heterocyclic compounds such as 4-thiazolidinones and 1,2,3-triazoles, where the bromoacetate moiety is a key building block.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in designing synthetic routes.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Colorless to slightly yellow transparent liquid or light yellow crystalline solid[2]
Melting Point 31-33 °C
Boiling Point 134 °C at 15 mmHg
Density 1.508 g/mL at 25 °C
Solubility Soluble in ethanol (B145695) and ether; insoluble in water[2]

Applications in Solid-Phase Synthesis

This compound can be envisioned as a valuable tool in solid-phase synthesis for two primary purposes:

  • As a Linker: The phenyl ester can be attached to a resin functionalized with a nucleophile (e.g., an amino or hydroxyl group), leaving the bromoacetyl group available for subsequent reactions. Conversely, a phenol-containing resin could be reacted with the bromoacetyl moiety.

  • As a Reagent for On-Resin Modification: For a substrate already attached to a solid support, this compound can be used as an alkylating agent to introduce a phenoxyacetyl group.

The following sections detail protocols for the synthesis of key heterocyclic scaffolds where the bromoacetyl functionality is crucial. These protocols are based on established solid-phase methods and are adapted for the use of this compound.

Application Note 1: Solid-Phase Synthesis of 4-Thiazolidinones

4-Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities.[3] The solid-phase synthesis of these scaffolds allows for the rapid generation of diverse libraries for screening. The key reaction involves the cyclization of a resin-bound thiourea (B124793) with a bromoacetylating agent.

Experimental Workflow: Solid-Phase Synthesis of 4-Thiazolidinones

workflow_thiazolidinone Resin Amino-functionalized Resin Thiourea Resin-bound Thiourea Resin->Thiourea Isothiocyanate coupling Cyclization Cyclization with This compound Thiourea->Cyclization Thiazolidinone Resin-bound Thiazolidinone Cyclization->Thiazolidinone Cleavage Cleavage from Resin Thiazolidinone->Cleavage Product Purified 4-Thiazolidinone (B1220212) Cleavage->Product

Caption: Workflow for 4-thiazolidinone synthesis.
Detailed Protocol

1. Preparation of Resin-Bound Thiourea:

  • Swell an amino-functionalized resin (e.g., Rink amide resin, 100-200 mesh, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3 x 10 mL).

  • Dissolve an appropriate isothiocyanate (3 equivalents relative to resin loading) in DMF.

  • Add the isothiocyanate solution to the resin and agitate at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Dry the resin under vacuum.

2. Cyclization with this compound:

  • Swell the resin-bound thiourea in DMF.

  • Dissolve this compound (5 equivalents) and diisopropylethylamine (DIEA) (5 equivalents) in DMF.

  • Add the solution to the resin and agitate at 50 °C for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

3. Cleavage and Purification:

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours at room temperature.[4]

  • Filter the cleavage solution and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, and wash with cold diethyl ether.

  • Purify the crude 4-thiazolidinone by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Expected)

Based on similar syntheses using ethyl bromoacetate, the following outcomes can be anticipated:

ParameterExpected Value
Resin Loading 0.4 - 0.6 mmol/g
Purity of Crude Product 70-90%
Overall Yield 60-85%

Application Note 2: Solid-Phase Synthesis of 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles.[2] In a solid-phase context, either the azide (B81097) or the alkyne can be immobilized on the resin. This compound can be used to introduce the acetyl group which can then be converted to an azide or used in further modifications.

Experimental Workflow: Solid-Phase Synthesis of 1,2,3-Triazoles

workflow_triazole Resin Hydroxy-functionalized Resin (e.g., Wang Resin) Alkylation Alkylation with This compound Resin->Alkylation Azide_Formation Azide Formation Alkylation->Azide_Formation SN2 with NaN3 Cycloaddition Cu(I)-catalyzed Cycloaddition with Alkyne Azide_Formation->Cycloaddition Triazole Resin-bound Triazole Cycloaddition->Triazole Cleavage Cleavage from Resin Triazole->Cleavage Product Purified 1,2,3-Triazole Cleavage->Product

Caption: Workflow for 1,2,3-triazole synthesis.
Detailed Protocol

1. Immobilization and Azide Formation:

  • Swell Wang resin (100-200 mesh, 0.5 mmol/g loading) in DMF for 1 hour.

  • In a separate flask, dissolve this compound (5 equivalents) and DIEA (5 equivalents) in DMF.

  • Add the solution to the swollen resin and agitate at room temperature for 6 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • To the bromoacetylated resin, add a solution of sodium azide (10 equivalents) in DMF/water (4:1).

  • Heat the mixture at 60 °C for 12 hours.

  • Wash the resin with DMF/water, DMF, DCM, and methanol.

  • Dry the resin under vacuum.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Swell the azide-functionalized resin in a mixture of DMF and water.

  • Add the terminal alkyne (5 equivalents), copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and sodium ascorbate (B8700270) (0.5 equivalents).

  • Agitate the mixture at room temperature for 12-24 hours.

  • Wash the resin with water, DMF, an ethylenediaminetetraacetic acid (EDTA) solution (to remove copper), water, DCM, and methanol.

  • Dry the resin under vacuum.

3. Cleavage and Purification:

  • Cleave the 1,2,3-triazole from the Wang resin using a 95% TFA solution as described in the previous protocol.

  • Precipitate and wash the crude product with cold diethyl ether.

  • Purify by RP-HPLC.

Quantitative Data (Expected)
ParameterExpected Value
Purity of Crude Product >85%
Overall Yield 70-95%

Conclusion

This compound holds promise as a reagent for solid-phase synthesis, particularly in the construction of heterocyclic libraries. The protocols provided herein, adapted from established methodologies for analogous reagents, offer a robust starting point for researchers to explore the applications of this compound in their own synthetic workflows. The advantages of solid-phase synthesis, such as ease of purification and the ability to drive reactions to completion with excess reagents, make this an attractive area for further methods development. Future work could focus on optimizing reaction conditions, expanding the scope of accessible scaffolds, and developing novel cleavage strategies for phenoxyacetyl-linked products.

References

Application Notes: Continuous Flow Synthesis Utilizing Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of phenyl bromoacetate (B1195939) in continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control of reaction parameters, and potential for higher yields and purity.[1] The following protocols are designed to serve as a starting point for researchers looking to leverage these benefits for reactions involving phenyl bromoacetate, a versatile reagent for introducing the phenoxyacetyl moiety.

Application 1: Continuous Flow Synthesis of Phenyl-2-(diethylamino)acetate

This protocol details the continuous flow synthesis of Phenyl-2-(diethylamino)acetate via the alkylation of diethylamine (B46881) with this compound. This transformation is a representative example of an N-alkylation reaction, a common transformation in pharmaceutical and fine chemical synthesis.

Experimental Protocol

Objective: To synthesize Phenyl-2-(diethylamino)acetate in a continuous flow system.

Reaction Scheme:

Materials:

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.

    • Solution B: Prepare a 1.0 M solution of diethylamine and a 1.2 M solution of triethylamine in acetonitrile.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Prime the pumps and lines with acetonitrile.

    • Set the reactor temperature to 80 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 1.0 mL/min.

    • Pump Solution B at a flow rate of 1.0 mL/min.

    • The two streams converge in the T-mixer and enter the heated reactor coil.

    • The total flow rate is 2.0 mL/min.

    • Allow the system to reach a steady state (typically 3-5 residence times).

    • Collect the product stream in a vessel containing a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Work-up and Analysis:

    • Extract the collected reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product for yield and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation
ParameterValue
Reactant A Concentration 0.5 M
Reactant B Concentration 1.0 M Diethylamine, 1.2 M Triethylamine
Flow Rate A 1.0 mL/min
Flow Rate B 1.0 mL/min
Total Flow Rate 2.0 mL/min
Reactor Volume 10 mL
Residence Time 5 min
Temperature 80 °C
Pressure 10 bar
Expected Yield >90% (based on analogous reactions)

Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Flow System cluster_workup Work-up & Analysis PBA_sol This compound (0.5 M in ACN) PumpA Pump A (1.0 mL/min) PBA_sol->PumpA DEA_sol Diethylamine/Triethylamine (1.0 M / 1.2 M in ACN) PumpB Pump B (1.0 mL/min) DEA_sol->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (10 mL, 80 °C) Mixer->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Collection Collection & Quench BPR->Collection Extraction Extraction Collection->Extraction Analysis Analysis (NMR, LC-MS) Extraction->Analysis

Caption: Workflow for the continuous synthesis of Phenyl-2-(diethylamino)acetate.

Application 2: Synthesis of a Phenoxyacetamide Derivative via Amidation

This protocol describes the continuous flow synthesis of N-benzyl-2-phenoxyacetamide, a representative phenoxyacetamide derivative. This class of compounds is of interest in medicinal chemistry. The reaction involves the amidation of this compound with benzylamine.

Experimental Protocol

Objective: To synthesize N-benzyl-2-phenoxyacetamide in a continuous flow system.

Reaction Scheme:

Caption: Logical flow for the synthesis of N-benzyl-2-phenoxyacetamide.

References

Troubleshooting & Optimization

Common side reactions and byproducts in Phenyl Bromoacetate alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl bromoacetate (B1195939) alkylations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the alkylation of phenyl bromoacetate enolate?

A1: The alkylation of the enolate derived from this compound is primarily complicated by three side reactions:

  • Self-condensation (Claisen Condensation): The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule of this compound. This results in the formation of a β-keto ester byproduct.[1][2][3][4] This reaction is reversible and is driven forward by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[1][2]

  • Elimination (E2 Reaction): The enolate can act as a base, promoting the elimination of hydrogen bromide (HBr) from another molecule of the alkylating agent (if it has a β-hydrogen) or from the starting this compound itself, leading to unsaturated byproducts.[5][6][7] This is more prevalent with sterically hindered substrates and at higher temperatures.[5]

  • Hydrolysis: Under basic conditions, the ester functionality of this compound is susceptible to hydrolysis, which leads to the formation of phenoxide and bromoacetic acid salts.[8][9] This is a significant issue if protic solvents or adventitious water are present.

Q2: How can I minimize the self-condensation of this compound?

A2: To minimize the Claisen condensation, it is crucial to ensure that the enolate is formed rapidly and completely before the addition of the alkylating agent.[10] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is highly recommended.[5][11] This ensures that the concentration of the electrophilic starting ester is minimized when the nucleophilic enolate is present.[10]

Q3: What conditions favor the desired C-alkylation over O-alkylation?

A3: While both C- and O-alkylation are possible for enolates, C-alkylation is generally favored for ester enolates. To further promote C-alkylation, consider the following:

  • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used.

  • Counter-ion: Lithium enolates (from using LDA) tend to favor C-alkylation.

  • Temperature: Low temperatures (-78 °C) are optimal.

Q4: I am observing significant amounts of polyalkylation. How can this be prevented?

A4: Polyalkylation can occur if the mono-alkylated product is more acidic than the starting material, leading to further deprotonation and alkylation.[12] To mitigate this:

  • Use a stoichiometric amount of the enolate.

  • Add the alkylating agent slowly to a solution of the pre-formed enolate at low temperature.

  • Consider using a slight excess of the enolate relative to the alkylating agent if mono-alkylation is the desired outcome.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkylated product with recovery of starting material. 1. Incomplete enolate formation. 2. The base is not strong enough. 3. The reaction temperature is too low for the specific alkylating agent.1. Ensure the use of a sufficiently strong base (e.g., LDA). 2. Check the pKa of the base's conjugate acid; it should be significantly higher than that of the ester's α-proton (pKa of phenylacetate (B1230308) is ~22 in DMSO). 3. After the addition of the alkylating agent at low temperature, allow the reaction to slowly warm to room temperature.
Formation of a significant amount of β-keto ester byproduct. Self-condensation (Claisen reaction) is occurring.[1][2][3][4]1. Ensure complete and rapid formation of the enolate at low temperature (-78 °C) before adding the alkylating agent.[10] 2. Add the this compound solution slowly to the LDA solution to minimize its concentration during enolate formation.
Presence of unsaturated byproducts. Elimination of HBr is competing with alkylation.[5][6][7]1. Maintain a low reaction temperature throughout the addition and reaction time. 2. Use a less hindered base if possible, although LDA is generally optimal. 3. Ensure the use of a primary or methyl alkylating agent, as secondary and tertiary halides are more prone to elimination.[7][13]
Formation of phenol (B47542) and bromoacetic acid derivatives. Hydrolysis of the ester due to the presence of water.[8][9]1. Use rigorously dried solvents and glassware. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use an anhydrous workup procedure until the reaction is quenched with an acidic solution.
Multiple alkylation products are observed. The mono-alkylated product is being deprotonated and alkylated again.[12]1. Use a precise 1:1 stoichiometry of enolate to the alkylating agent. 2. Slowly add the alkylating agent to the enolate solution.

Experimental Protocols

Protocol 1: General Procedure for the C-Alkylation of this compound using LDA

  • Preparation of the LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (B44863) (1.05 equivalents) followed by the slow addition of n-butyllithium (1.0 equivalent). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature) and stirred for an additional period.

  • Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Phenyl_Bromoacetate_Alkylation_Pathways cluster_start Starting Materials cluster_reaction Reaction Intermediate cluster_products Potential Products This compound This compound Enolate Enolate This compound->Enolate + Base (LDA) - Diisopropylamine Elimination Product Elimination Product This compound->Elimination Product Base Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products + H2O (Trace) Base (LDA) Base (LDA) Alkyl Halide (R-X) Alkyl Halide (R-X) Desired Alkylated Product Desired Alkylated Product Enolate->Desired Alkylated Product + Alkyl Halide (R-X) Self-Condensation Product Self-Condensation Product Enolate->Self-Condensation Product + this compound

Caption: Competing reaction pathways in this compound alkylation.

Troubleshooting_Logic Start Low Yield of Alkylated Product Check_SM Starting Material Recovered? Start->Check_SM Check_Byproducts Major Byproducts Identified? Check_SM->Check_Byproducts No Incomplete_Enolization Issue: Incomplete Enolate Formation Solution: Use stronger base (LDA), ensure anhydrous conditions. Check_SM->Incomplete_Enolization Yes Claisen Byproduct: β-Keto Ester Cause: Self-Condensation Solution: Pre-form enolate at -78°C. Check_Byproducts->Claisen β-Keto Ester Elimination Byproduct: Unsaturated Ester Cause: Elimination Solution: Maintain low temp, use primary alkyl halide. Check_Byproducts->Elimination Unsaturated Hydrolysis Byproduct: Phenol Cause: Hydrolysis Solution: Use anhydrous solvents and inert atmosphere. Check_Byproducts->Hydrolysis Phenol

References

Technical Support Center: Purification of Crude Phenyl Bromoacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Phenyl Bromoacetate (B1195939) via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of Phenyl Bromoacetate.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[1]
Product "Oils Out" Instead of Crystallizing The melting point of this compound (31-33 °C) is relatively low, and the solution may still be above this temperature when saturation is reached.Reheat the solution to redissolve the oil and add a small amount of additional solvent (e.g., ethanol (B145695) or ethyl acetate) to decrease the saturation point. Allow the solution to cool more slowly.[1]
High concentration of impurities, such as phenol, can depress the melting point of the mixture.Consider a pre-purification step if impurities are substantial. For minor impurities, proceed with the slow cooling method.
Low Yield of Recrystallized Product Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[1]
Premature crystallization occurred during hot filtration (if performed).Ensure the filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent to prevent the product from crystallizing on the filter paper.
The crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold solvent to wash the crystals, as the product has some solubility even at low temperatures.
Recrystallized Product is Impure Crystals formed too quickly, trapping impurities within the lattice.Redissolve the crystals in a minimal amount of hot solvent and allow the solution to cool more slowly and undisturbed.
Incomplete removal of colored impurities.If the crude product is colored, add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add charcoal to a boiling solution to avoid bumping.
Phenol impurity co-precipitates with the product.Phenol is a common impurity from the synthesis of this compound.[2] While recrystallization should remove most of it due to differences in solubility, a second recrystallization may be necessary for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its solubility profile, ethanol is a good single-solvent choice for recrystallizing this compound as it is soluble in hot ethanol and less soluble at colder temperatures.[3] A mixed-solvent system of ethyl acetate (B1210297) (a good solvent) and hexane (B92381) (an anti-solvent) is also a highly effective option.[1]

Q2: What are the common impurities in crude this compound?

A2: The most common impurity from the synthesis of this compound is unreacted phenol.[2] Other potential impurities could include residual bromoacetyl bromide or by-products from side reactions.

Q3: My this compound is a liquid at room temperature. Can I still recrystallize it?

A3: this compound has a melting point of 31-33 °C, so it may be a liquid or a low-melting solid depending on the ambient temperature and purity.[3] Recrystallization is still a suitable purification method. You will need to cool the solution sufficiently to induce crystallization.

Q4: How can I improve the purity of my final product?

A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the collected crystals with a minimal amount of ice-cold solvent is also crucial. For highly impure samples, a second recrystallization may be necessary.

Q5: What is a typical expected yield for this recrystallization?

A5: The percent recovery from recrystallization can vary significantly depending on the initial purity of the crude product and the technique used. A successful recrystallization of a relatively pure starting material might yield between 70% and 90%.[1] However, very low yields (less than 50%) may indicate that too much solvent was used or that the crude product had a very low concentration of the desired compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper with hot ethanol and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the previous protocol, using hot ethyl acetate as the solvent.[1]

  • Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with swirling until the solution becomes slightly cloudy (the point of saturation). Add a few drops of warm ethyl acetate to redissolve the precipitate and achieve a clear solution.[1]

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvents.

Data Presentation

Solvent System Solubility of this compound Advantages Disadvantages Expected Recovery
Ethanol Soluble in hot ethanol, less soluble in cold.[3]Simple single-solvent system.May require larger volumes compared to mixed-solvent systems.Good to Excellent
Ethyl Acetate / Hexane Highly soluble in ethyl acetate; insoluble in hexane.Allows for fine-tuning of the saturation point, potentially leading to higher purity.[1]Requires careful addition of the anti-solvent to avoid "oiling out".Good to Excellent
Toluene Good solvent for similar aromatic compounds.May be effective for specific impurities.High boiling point can make it difficult to remove from the final product.Fair to Good

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add minimal hot solvent (e.g., Ethanol or Ethyl Acetate) crude->add_solvent dissolve Heat and stir until dissolved add_solvent->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_not_sat Solution not saturated? no_crystals->sol_not_sat Check mp_issue Low MP / High Impurity? oiling_out->mp_issue Check too_much_solvent Too much solvent used? low_yield->too_much_solvent Check cool_too_fast Cooled too quickly? sol_not_sat->cool_too_fast No concentrate Concentrate solution sol_not_sat->concentrate Yes supersat Supersaturated? cool_too_fast->supersat No slow_cool Cool more slowly cool_too_fast->slow_cool Yes induce Induce crystallization (scratch/seed) supersat->induce Yes cool_rate_oil Cooling rate issue? mp_issue->cool_rate_oil No reheat_add_solvent Reheat, add more solvent, cool slowly mp_issue->reheat_add_solvent Yes cool_rate_oil->slow_cool Yes premature_cryst Premature crystallization? too_much_solvent->premature_cryst No second_crop Collect second crop from mother liquor too_much_solvent->second_crop Yes preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Purifying Phenyl Bromoacetate Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Phenyl Bromoacetate derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during column chromatography purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: For the purification of moderately polar organic compounds like this compound derivatives, standard silica (B1680970) gel (60 Å, 230-400 mesh) is the most frequently used and recommended stationary phase for normal-phase column chromatography. If your derivative shows instability on silica gel, which can be acidic, alternative stationary phases such as neutral alumina (B75360) or Florisil® can be considered.[1]

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The optimal mobile phase is best determined by thin-layer chromatography (TLC) before running the column. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[2] The ideal solvent system will give your desired this compound derivative a retention factor (Rf) of approximately 0.2-0.4. This Rf range generally ensures a good separation from impurities and a reasonable elution time from the column.[1]

Q3: My this compound derivative seems to be degrading on the column. What can I do?

A3: Halogenated compounds, like bromoacetates, can sometimes be unstable on acidic silica gel, leading to decomposition.[1] If you observe streaking on your TLC plate or recover a low yield of your product, you can try deactivating the silica gel. This can be done by preparing a slurry of the silica gel in your mobile phase containing a small amount of a base, like triethylamine (B128534) (~1%), before packing the column. Alternatively, switching to a more inert stationary phase like neutral alumina can mitigate decomposition caused by acidity.[1]

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as the corresponding phenol (B47542) and bromoacetyl bromide/chloride, as well as byproducts from side reactions. If the reaction was incomplete, you will have starting materials in your crude product. It is also possible for hydrolysis of the ester to occur, which would result in the formation of the corresponding phenol and bromoacetic acid.

Q5: How much silica gel should I use for my column?

A5: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude product you need to purify. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For easier separations with well-resolved spots on the TLC, a lower ratio (e.g., 30:1) may be sufficient. For more challenging separations of compounds with close Rf values, a higher ratio (e.g., 100:1) will be necessary.

Troubleshooting Guides

This section addresses specific problems you may encounter during the column chromatography purification of this compound derivatives.

Problem Potential Cause Troubleshooting Step
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. This can be done in a stepwise or gradient fashion.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.[1]
Compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poor separation of the compound from impurities. The chosen mobile phase does not provide adequate resolution.Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/hexane). The ideal solvent system should provide a clear separation between your product and any impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended for achieving a well-packed column.
The column was overloaded with the sample.Use an appropriate amount of silica gel for the amount of sample being purified (a general rule is a 30:1 to 100:1 ratio of silica to sample by weight).
Streaking or tailing of the compound on TLC and column. The compound may be interacting too strongly with the silica gel (e.g., if it has acidic or basic functional groups).Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds, triethylamine is often used.
The sample is overloaded on the column or TLC plate.Use a more dilute solution for spotting on the TLC plate and adhere to the recommended silica-to-sample ratio for the column.
Crude sample is not soluble in the mobile phase. The polarity of the loading solvent is too different from the mobile phase.Dissolve the crude mixture in a minimal amount of a slightly more polar solvent (like dichloromethane) for "wet loading". Alternatively, use the "dry loading" method where the crude sample is adsorbed onto a small amount of silica gel before being added to the top of the column.

Data Presentation

Table 1: Illustrative Rf Values of Substituted Phenyl Bromoacetates

The following table provides illustrative Rf values for a series of substituted this compound derivatives in common solvent systems. This data is intended to serve as a guide for selecting a starting mobile phase for your purification. Actual Rf values may vary based on the specific experimental conditions.

Derivative Substituent Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
This compound-H9:10.45
8:20.65
4-Methylthis compound-CH₃9:10.50
8:20.70
4-Methoxythis compound-OCH₃9:10.35
8:20.55
4-Nitrothis compound-NO₂8:20.30
7:30.50
4-Chlorothis compound-Cl9:10.48
8:20.68

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of a this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass chromatography column based on the amount of sample to be purified.

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase to 80:20 Hexane:Ethyl Acetate.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Wet_Load 3a. Wet Loading (Dissolve in Min. Solvent) Pack->Wet_Load Dry_Load 3b. Dry Loading (Adsorb on Silica) Pack->Dry_Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Wet_Load->Elute Dry_Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product troubleshooting_workflow Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution Compound Not Eluting? Start->No_Elution Tailing Tailing or Streaking? Start->Tailing Reoptimize_TLC Re-optimize Mobile Phase (TLC) Poor_Sep->Reoptimize_TLC Yes Check_Packing Check Column Packing Poor_Sep->Check_Packing Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability on Silica No_Elution->Check_Stability Yes Add_Modifier Add Modifier to Mobile Phase (e.g., TEA, Acetic Acid) Tailing->Add_Modifier Yes Dilute_Sample Dilute Sample Tailing->Dilute_Sample Yes Solution1 Improved Separation Reoptimize_TLC->Solution1 Check_Packing->Solution1 Reduce_Load->Solution1 Solution2 Successful Elution Increase_Polarity->Solution2 Change_Stationary Use Alumina or Deactivated Silica Check_Stability->Change_Stationary If Unstable Change_Stationary->Solution2 Solution3 Sharp Peaks Add_Modifier->Solution3 Dilute_Sample->Solution3

References

How to remove unreacted Phenyl Bromoacetate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted phenyl bromoacetate (B1195939) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted phenyl bromoacetate?

The most common method is to quench the reaction with an aqueous solution, followed by a liquid-liquid extractive workup. This compound is an electrophile that can be readily hydrolyzed by water into bromoacetic acid and phenol (B47542).[1][2] A subsequent wash with a mild aqueous base, such as sodium bicarbonate, converts these acidic byproducts into their water-soluble salts, allowing for their easy removal into the aqueous phase.[2][3][4]

Q2: My target molecule is sensitive to basic conditions. How can I safely remove this compound?

If your product is unstable in the presence of a base, you have several alternatives:

  • Neutral Aqueous Wash: Quench the reaction with cold water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution. This will hydrolyze the this compound. Multiple washes with water may be required to sufficiently remove the resulting bromoacetic acid from the organic layer.

  • Nucleophilic Scavenger Resins: Use a solid-supported scavenger with a nucleophilic functional group (e.g., an amine-based resin). The resin reacts with the excess this compound. The resulting resin-bound byproduct can then be removed by simple filtration, avoiding an aqueous workup entirely.[1]

  • Silica Gel Chromatography: If the polarity of your desired product is sufficiently different from that of this compound, flash column chromatography can be an effective purification method.[5]

Q3: After an aqueous workup, I suspect bromoacetic acid and phenol are still contaminating my product. What should I do?

If residual acidic impurities are a concern, consider these troubleshooting steps:

  • Increase the Number of Washes: Perform at least two to three extractions with a fresh saturated sodium bicarbonate solution.

  • Check the pH: After a basic wash, test the pH of the aqueous layer with pH paper or a meter. It should be neutral or slightly basic (pH 7-8) to confirm that the acidic byproducts have been neutralized and extracted.

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions and remove residual water and some water-soluble impurities from the organic phase.

Q4: Are there any non-extractive methods to remove this compound without using an aqueous workup?

Yes, besides scavenger resins and chromatography, distillation can be considered if your product has a significantly different boiling point from this compound (Boiling Point: 134°C at 1 atm) and is thermally stable.[6]

Q5: What analytical techniques are best to confirm the complete removal of this compound?

To confirm the absence of this compound, you can use techniques such as:

  • Gas Chromatography (GC): This is a highly sensitive method for detecting volatile impurities. Purity is often specified as ≥98.0% by GC.[6][7]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of the starting material compared to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of this compound in the purified product.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Emulsion forms during extraction High concentration of polar byproducts; reaction solvent is partially miscible with water (e.g., THF, acetonitrile).[8]Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the issue persists, filter the mixture through a pad of Celite. If using a water-miscible solvent, it is best to remove it via rotary evaporation before the workup.[8]
Product loss during workup The desired product has some water solubility or is being partially hydrolyzed.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate for your product's stability. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Incomplete removal of this compound Insufficient quenching time or insufficient volume/concentration of the wash solution.Allow the quench reaction (hydrolysis) to stir for 15-30 minutes before extraction. Use a larger volume of the aqueous base solution or increase the number of washes.[9]
Product degradation The desired product is unstable to the pH (acidic or basic) of the workup conditions.If base-sensitive, use only neutral water washes. If acid-sensitive, quench directly with a mild base like NaHCO₃ instead of water first. For highly sensitive compounds, use non-aqueous methods like scavenger resins or chromatography.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 620-72-4[6][10]
Molecular Formula C₈H₇BrO₂[10]
Molecular Weight 215.04 g/mol [10]
Appearance Colorless to yellowish liquid or solid[6]
Melting Point 31-33 °C[6]
Boiling Point 134 °C (at 760 mmHg)[6]
Density 1.508 g/mL[6]
Solubility Insoluble in water; Soluble in ethanol, ether[6]

Table 2: Comparison of Removal Methods

MethodPrincipleProsConsBest For
Aqueous Quench & Extraction Hydrolysis of electrophile followed by acid-base extraction.[1]Simple, scalable, cost-effective, removes multiple impurities.Requires product to be stable in water/base; can lead to emulsions.Robust, water-insoluble products that are not base-sensitive.
Scavenger Resin Covalent capture of the electrophile on a solid support.[1]High selectivity, no aqueous workup, simple filtration removal.Resins can be expensive, may require optimization of reaction time.High-value, sensitive substrates where yield is critical.
Column Chromatography Separation based on differential adsorption to a stationary phase.[5]High purity achievable, applicable to a wide range of products.Can be time-consuming, requires solvent, potential for product loss on the column.Small-scale reactions or when other methods fail; when product polarity is distinct.
Distillation Separation based on differences in boiling points.[6]Good for large scale, solvent-free purification.Product must be thermally stable and have a significantly different boiling point.Thermally stable, non-volatile liquid products.

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extractive Workup
  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C using an ice bath.

  • Quench: Slowly add deionized water to the reaction mixture while stirring to hydrolyze the unreacted this compound.

  • Dilute: Add an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether) to dilute the mixture.

  • Separate: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, checking that the pH of the final aqueous wash is neutral or slightly basic (pH ≥ 7).

  • Brine Wash: Wash the organic layer once with a saturated NaCl (brine) solution to remove residual water.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification Using a Nucleophilic Scavenger Resin
  • Select Resin: Choose a suitable solid-supported scavenger resin (e.g., an amine-functionalized polystyrene resin).

  • Add Resin: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess this compound) to the completed reaction mixture.

  • Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the this compound by a suitable technique (e.g., TLC or GC). This may take from 1 to 24 hours.

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin and the resin-bound byproduct.

  • Rinse: Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_0 A Initial Reaction Mixture (Product + Unreacted this compound) B Step 1: Quench with Water (Hydrolyzes this compound to Bromoacetic Acid + Phenol) A->B C Step 2: Add Organic Solvent & Separate B->C D Organic Layer (Product + Acidic Byproducts) C->D E Aqueous Layer (Discard) C->E F Step 3: Wash with NaHCO₃(aq) D->F G Organic Layer (Purified Product) F->G H Aqueous Layer with Salts (Discard) F->H I Step 4: Dry (Na₂SO₄) & Concentrate G->I J Final Purified Product I->J

Caption: Workflow for Aqueous Removal of this compound.

G Start How to remove unreacted This compound? Q1 Is the desired product stable to water? Start->Q1 Q2 Is the desired product stable to mild base (e.g., NaHCO₃)? Q1->Q2  Yes M3 Method: Non-Aqueous Purification (Scavenger Resin or Chromatography) Q1->M3  No M1 Method: Aqueous Quench with Basic Workup Q2->M1  Yes M2 Method: Aqueous Quench with Neutral Water Washes Q2->M2  No

Caption: Decision Tree for Selecting a Purification Method.

References

Preventing hydrolysis of Phenyl Bromoacetate during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Phenyl Bromoacetate during aqueous workup.

Troubleshooting Guide

Issue: Significant loss of this compound product after aqueous workup, suspected hydrolysis.

Root Cause Analysis and Solutions

Hydrolysis of the ester bond in this compound is a primary cause of product loss during aqueous workup. The susceptibility to hydrolysis is significantly influenced by the pH of the aqueous solution. Based on data from the closely related compound, phenyl acetate (B1210297), hydrolysis is catalyzed by both acidic and basic conditions, with the rate being slowest in the mildly acidic range (pH 4-5).

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Pathways cluster_3 Verification start Significant Product Loss (Suspected Hydrolysis) check_ph Check pH of Aqueous Layers start->check_ph check_temp Review Workup Temperature start->check_temp nonaqueous Consider Non-Aqueous Workup start->nonaqueous Persistent hydrolysis brine_wash Use Brine Washes start->brine_wash Emulsion formation or poor separation mild_acid Implement Mildly Acidic Wash check_ph->mild_acid pH is neutral or basic low_temp Perform Workup at Low Temperature check_temp->low_temp Temperature is at or above room temp. analyze Analyze Product Purity and Yield (e.g., HPLC, NMR) mild_acid->analyze low_temp->analyze nonaqueous->analyze brine_wash->analyze

Caption: Troubleshooting workflow for this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable during an aqueous workup?

Q2: What are the initial signs of this compound hydrolysis during my workup?

The primary indicator of hydrolysis is a lower than expected yield of the final this compound product. During the workup, the formation of phenol (B47542) and bromoacetic acid as byproducts can sometimes lead to emulsions or difficulty in phase separation, although this is not a definitive sign. Post-purification analysis by techniques such as NMR or LC-MS can confirm the presence of these hydrolysis products.

Q3: Can I use a basic wash (e.g., sodium bicarbonate) to neutralize acid in my reaction mixture?

Using a basic wash, such as saturated sodium bicarbonate or sodium carbonate, is strongly discouraged as it will significantly promote the hydrolysis of this compound. Even weak bases can raise the pH sufficiently to cause substantial product loss.

Q4: What is a recommended "mild" aqueous workup protocol to minimize hydrolysis?

The following protocol is a general guideline. The volumes and number of washes should be optimized for your specific reaction scale and conditions.

Experimental Protocol: Mild Aqueous Workup for this compound

  • Quenching: If your reaction contains a strong base, it is crucial to quench it carefully. A recommended method is to slowly add the reaction mixture to a cold (0 °C), stirred solution of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Saturated NH₄Cl is a mild acidic salt that can neutralize bases without causing a significant drop in pH that would promote acid-catalyzed hydrolysis.

  • Extraction:

    • Extract the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

    • Perform the extraction at a reduced temperature (e.g., in an ice bath) to further minimize hydrolysis.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Cold, dilute (e.g., 0.1 M) hydrochloric acid or a pH 4-5 buffer solution (e.g., acetate buffer) to remove any remaining basic impurities.

      • Cold deionized water to remove water-soluble impurities.

      • Cold saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic layer and break up any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound.

Q5: Are there alternatives to a traditional aqueous workup?

Yes, if hydrolysis remains a significant issue, consider the following alternatives:

  • Non-Aqueous Workup: This involves precipitating the product or impurities by adding a solvent in which they are insoluble. For example, if your reaction was performed in a polar aprotic solvent like THF, you might be able to precipitate out salts by adding a nonpolar solvent like hexanes and filtering. The filtrate containing your product can then be concentrated.

  • Silica (B1680970) Gel Plug Filtration: After quenching the reaction, the mixture can be passed through a short plug of silica gel, eluting with an appropriate solvent system. This can remove polar impurities without the need for an aqueous wash.

Logical Relationship of Workup Choices

G cluster_0 Initial Consideration cluster_1 Primary Method cluster_2 Alternative Methods cluster_3 Outcome start Need to Purify This compound mild_aqueous Mild Aqueous Workup (pH 4-5, Low Temp) start->mild_aqueous nonaqueous Non-Aqueous Workup mild_aqueous->nonaqueous Hydrolysis Still Occurs silica_plug Silica Gel Plug mild_aqueous->silica_plug Hydrolysis Still Occurs end Pure this compound mild_aqueous->end Successful nonaqueous->end silica_plug->end

Caption: Decision tree for selecting a this compound workup method.

Quantitative Data Summary

While specific hydrolysis rate constants for this compound are not available, the following table summarizes the qualitative relationship between pH and the stability of a representative ester, phenyl acetate. This data should be used as a guide for optimizing the workup of this compound.

pH RangeRelative Rate of HydrolysisRecommended Action for this compound Workup
< 3High (Acid-catalyzed)Avoid strongly acidic washes.
4 - 5 Minimal Optimal pH range for aqueous washes.
6 - 8ModerateUse with caution; keep contact time and temperature to a minimum.
> 9Very High (Base-catalyzed)Avoid basic washes (e.g., NaHCO₃, Na₂CO₃, NaOH).

Note: The actual optimal pH and conditions for this compound may vary and should be determined empirically for your specific application. It is recommended to perform small-scale pilot experiments to identify the workup conditions that provide the highest yield and purity.

Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Amines with Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the reaction conditions for the N-alkylation of sterically hindered amines with phenyl bromoacetate (B1195939). This guide includes troubleshooting advice for common issues, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of sterically hindered amines with phenyl bromoacetate, offering potential causes and solutions to streamline your experimental workflow.

Q1: Why is my N-alkylation reaction showing low to no conversion?

A1: Low or no conversion in the reaction between a sterically hindered amine and this compound is a common issue primarily due to the significant steric hindrance around the nitrogen atom of the amine. This bulkiness impedes the nucleophilic attack on the electrophilic carbon of this compound.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Consider increasing the temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or products.

  • Select a More Effective Base: The choice of base is critical. For sterically hindered amines, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the alkylation reaction. Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).

  • Optimize Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) can facilitate the SN2 reaction by stabilizing the transition state. If solubility is an issue, solvent screening is recommended.

  • Increase Reaction Time: Due to the slow reaction kinetics associated with steric hindrance, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Consider a More Reactive Alkylating Agent: If feasible for your synthesis, switching from this compound to the more reactive phenyl iodoacetate can increase the reaction rate, as iodide is a better leaving group than bromide.

Q2: My reaction is producing significant amounts of side products. What are they and how can I minimize them?

A2: Side reactions can compete with the desired N-alkylation, reducing the yield and complicating purification. Common side products include:

  • Over-alkylation: While less common with highly hindered secondary amines, primary amines can undergo di-alkylation. To mitigate this, use a slight excess of the amine relative to the this compound.

  • Elimination: The base can promote the elimination of HBr from this compound to form a ketene (B1206846) intermediate, which can then polymerize or react with the amine to form an amide. Using a non-nucleophilic, sterically hindered base and carefully controlling the temperature can minimize this.

  • Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the ester, forming phenol (B47542) and bromoacetic acid. Ensure all reagents and solvents are anhydrous.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Product Formation check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature in 10-20 °C increments. Monitor for decomposition. check_temp->increase_temp No check_base Is the base strong and non-nucleophilic enough? check_temp->check_base Yes increase_temp->check_base change_base Switch to a stronger, non-nucleophilic base (e.g., NaH, KOtBu). check_base->change_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes change_base->check_solvent change_solvent Screen polar aprotic solvents (DMF, DMSO, MeCN). check_solvent->change_solvent No check_time Is the reaction time sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Extend reaction time and monitor progress. check_time->increase_time No success Improved Yield check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for addressing low reaction yields.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different bases, solvents, and temperatures on the N-alkylation of a model sterically hindered amine (diisopropylamine) with this compound. Note: These are representative data and actual results may vary depending on the specific substrates.

Table 1: Effect of Base on N-Alkylation Yield

EntryAmine (1.2 equiv)This compound (1.0 equiv)Base (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1DiisopropylamineThis compoundK₂CO₃DMF8024< 10
2DiisopropylamineThis compoundEt₃NDMF8024< 5
3DiisopropylamineThis compoundDBUDMF802425
4DiisopropylamineThis compoundNaHDMF601275
5DiisopropylamineThis compoundKOtBuTHF601282

Table 2: Effect of Solvent on N-Alkylation Yield

EntryAmine (1.2 equiv)This compound (1.0 equiv)Base (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1DiisopropylamineThis compoundNaHToluene802430
2DiisopropylamineThis compoundNaHDioxane802445
3DiisopropylamineThis compoundNaHMeCN801868
4DiisopropylamineThis compoundNaHDMF801285
5DiisopropylamineThis compoundNaHDMSO801288

Table 3: Effect of Temperature on N-Alkylation Yield

EntryAmine (1.2 equiv)This compound (1.0 equiv)Base (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1DiisopropylamineThis compoundNaHDMF254815
2DiisopropylamineThis compoundNaHDMF502465
3DiisopropylamineThis compoundNaHDMF801285
4DiisopropylamineThis compoundNaHDMF100882 (decomposition observed)

Experimental Protocols

General Protocol for N-Alkylation of a Sterically Hindered Secondary Amine:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sterically hindered amine (1.2 equivalents) and anhydrous solvent (e.g., DMF, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine hindered amine and anhydrous solvent under inert gas. start->reagents cool Cool to 0 °C. reagents->cool add_base Add strong, non-nucleophilic base. cool->add_base deprotonation Stir at room temperature for 30 min. add_base->deprotonation add_ester Add this compound solution. deprotonation->add_ester heat Heat to desired temperature. add_ester->heat monitor Monitor reaction progress (TLC/LC-MS). heat->monitor workup Quench, extract, and wash. monitor->workup Reaction Complete purify Concentrate and purify by chromatography. workup->purify end End purify->end

Caption: Step-by-step experimental workflow for N-alkylation.

This technical support guide is intended to provide a starting point for the optimization of your reaction. For particularly challenging substrates, further screening of reaction parameters, including the use of phase-transfer catalysts, may be beneficial. Always ensure that all reactions are carried out with appropriate safety precautions.

Technical Support Center: Phenyl Bromoacetate Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving phenyl bromoacetate (B1195939). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the workup of reactions with phenyl bromoacetate?

A1: The most frequent challenges include hydrolysis of the this compound or the desired product, formation of emulsions during aqueous extraction, and difficulty in removing unreacted starting materials or byproducts like phenol (B47542).

Q2: How can I avoid hydrolysis of the ester during workup?

A2: To minimize hydrolysis, it is crucial to avoid strongly acidic or basic conditions, especially at elevated temperatures. Use mild quenching and extraction conditions, such as dilute solutions of acids or bases, and work at room temperature or below whenever possible. Prompt processing of the reaction mixture after quenching is also recommended.

Q3: What should I do if an emulsion forms during the extraction process?

A3: Emulsion formation is common when working with complex reaction mixtures. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

  • Add a small amount of a different organic solvent with a different density.

Q4: How can I remove unreacted aniline (B41778) or other amine starting materials from my reaction mixture?

A4: Unreacted amines can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl. This protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.

Q5: What is the best way to remove phenol as an impurity?

A5: Phenol is an acidic impurity and can be removed by washing the organic layer with a dilute basic solution, such as 1 M NaOH or a saturated aqueous solution of sodium bicarbonate. The phenol will be deprotonated to form the water-soluble sodium phenoxide.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the workup of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Hydrolysis of the product during workup. - Product loss during extraction due to some water solubility.- Monitor the reaction by TLC or LC-MS to ensure completion before workup. - Use mild workup conditions (neutral or slightly acidic/basic washes). - Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.
Presence of Phenol in the Final Product - Hydrolysis of this compound or the product. - Incomplete removal during basic wash.- Perform an additional wash of the organic layer with 1 M NaOH. - Ensure thorough mixing during the basic wash. - Consider a purification method like column chromatography.
Unreacted this compound in Final Product - Incomplete reaction. - Insufficient quenching of the reaction.- Ensure the reaction has gone to completion before workup. - Quench the reaction thoroughly. - Purify the crude product using column chromatography or recrystallization.
Formation of an Insoluble Precipitate at the Interface - Formation of insoluble salts. - Precipitation of a byproduct.- Add more water or organic solvent to attempt to dissolve the precipitate. - Filter the entire mixture through a pad of Celite before proceeding with the separation of layers.

Experimental Protocols

Protocol 1: Workup for the N-Alkylation of an Aniline with this compound

This protocol outlines the workup procedure for the reaction of an aniline with this compound to form an N-phenylglycine phenyl ester derivative.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL per 100 mL of organic phase). This step removes unreacted aniline.

  • Neutral Wash: Wash the organic layer with water (1 x 50 mL).

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 50 mL) to neutralize any remaining acid and remove any phenol formed.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Workup for the Reformatsky Reaction using this compound

This protocol describes the workup for the reaction of a carbonyl compound with this compound in the presence of zinc metal.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl with vigorous stirring to quench the reaction and dissolve the excess zinc.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude β-hydroxy ester.

  • Purification: Further purify the product by column chromatography if necessary.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous Extraction dilute->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Crude Product concentrate->purify product Final Product purify->product Troubleshooting_Logic start Impure Product check_phenol Phenol Impurity? start->check_phenol check_amine Unreacted Amine? check_phenol->check_amine No wash_base Wash with 1M NaOH check_phenol->wash_base Yes check_pba Unreacted Phenyl Bromoacetate? check_amine->check_pba No wash_acid Wash with 1M HCl check_amine->wash_acid Yes chromatography Column Chromatography check_pba->chromatography Yes end Pure Product check_pba->end No wash_base->check_amine wash_acid->check_pba chromatography->end

Navigating the Synthesis of Phenyl Bromoacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Phenyl Bromoacetate. The following information is designed to help you identify and resolve issues related to impurities, reaction conditions, and product isolation.

Troubleshooting Guide

Unwanted impurities can arise from various sources during the synthesis of this compound. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s) Analytical Confirmation
Low Yield of this compound 1. Incomplete reaction.[1] 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature. Ensure proper mixing. Use a slight excess of bromoacetyl bromide.[1] 2. Perform work-up at low temperatures and avoid prolonged contact with aqueous phases. 3. Optimize temperature; esterification of phenols can be sluggish at room temperature and may require gentle heating.[2]GC-MS or HPLC analysis of the crude product to quantify the amount of unreacted phenol (B47542).
Presence of Unreacted Phenol 1. Insufficient bromoacetyl bromide. 2. Short reaction time. 3. Inefficient mixing.1. Use a slight molar excess (e.g., 1.05-1.1 equivalents) of bromoacetyl bromide. 2. Extend the reaction time and monitor progress by TLC, GC, or HPLC. 3. Ensure vigorous stirring throughout the reaction.TLC, GC-MS, or HPLC analysis showing a peak corresponding to the retention time of a phenol standard.
Presence of Bromoacetic Acid 1. Hydrolysis of bromoacetyl bromide due to moisture in reagents or solvent.[3][4] 2. Hydrolysis of this compound.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heat and prolonged exposure to water during the reaction and work-up.Wash the organic layer with water and analyze the aqueous layer by HPLC or ion chromatography. The organic phase can be analyzed by GC-MS after derivatization of the acid.
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the crude product by washing with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by recrystallization.[5][6] 2. Ensure complete removal of solvent under reduced pressure.Broad melting point range. Presence of impurity peaks in GC-MS or HPLC analysis.
Formation of Colored Impurities 1. Side reactions, such as Friedel-Crafts C-acylation, especially if a Lewis acid catalyst is present.[7][8] 2. Decomposition of starting materials or product at elevated temperatures.1. Avoid strong Lewis acid catalysts. The reaction is typically performed with a non-nucleophilic base like pyridine (B92270).[9][10] 2. Maintain a controlled reaction temperature.Presence of unexpected peaks in GC-MS or HPLC, potentially at higher molecular weights.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

  • Q1: What is the most common method for synthesizing this compound? A1: The most common laboratory synthesis involves the esterification of phenol with bromoacetyl bromide.[11] This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.[10]

  • Q2: What type of base should I use? A2: A non-nucleophilic base such as pyridine is often used. It acts as a catalyst and an acid scavenger, neutralizing the HBr formed during the reaction.[9][10] Using a stronger base like sodium hydroxide (B78521) can lead to the formation of the more reactive phenoxide ion, which can increase the reaction rate but may also promote side reactions if not controlled properly.[2][12]

  • Q3: What solvent is appropriate for this reaction? A3: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or toluene (B28343) are suitable choices to prevent the hydrolysis of bromoacetyl bromide.[13]

  • Q4: My reaction is very slow. How can I increase the rate? A4: The esterification of phenols can be slower than that of aliphatic alcohols.[2] You can gently heat the reaction mixture, but monitor for the formation of byproducts. Alternatively, converting phenol to the more nucleophilic sodium phenoxide by pre-treating with a base like sodium hydroxide can accelerate the reaction.[2][12]

Impurity Management & Purification

  • Q5: How can I remove unreacted phenol from my product? A5: Unreacted phenol can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a dilute aqueous base solution, such as 5-10% sodium bicarbonate or sodium carbonate.[5][6][14] The acidic phenol will be deprotonated to form the water-soluble sodium phenoxide, which will partition into the aqueous layer.[5][14]

  • Q6: I suspect my starting bromoacetyl bromide is old. Could this cause problems? A6: Yes, bromoacetyl bromide is moisture-sensitive and can hydrolyze over time to form bromoacetic acid and HBr.[3] Using degraded starting material will introduce impurities and may lead to lower yields. It is best to use freshly distilled or high-purity bromoacetyl bromide.

  • Q7: What is a good solvent for recrystallizing this compound? A7: A common approach for recrystallization is to find a solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7] For ester compounds, solvent systems like ethanol/water, or hexane/ethyl acetate (B1210297) can be effective.[7][15][16] Given that this compound has a relatively low melting point (31-33 °C), recrystallization should be performed with care, potentially at low temperatures.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add a suitable base, such as pyridine (1.1 eq.), to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add bromoacetyl bromide (1.05 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to remove pyridine, a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities like phenol and bromoacetic acid, and finally with brine.[5][6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or distillation under reduced pressure.

Analytical Methods for Impurity Detection

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (5%-Phenyl)-methylpolysiloxane, is a good starting point.[17][18][19]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60-80 °C), ramp up to a high temperature (e.g., 250-280 °C) to elute all components. A typical ramp rate is 10-20 °C/min.

    • Carrier Gas: Helium

    • Detection: Mass Spectrometry (MS) for identification and Flame Ionization Detector (FID) for quantification.[20]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 or a Phenyl column is suitable. Phenyl columns can offer different selectivity for aromatic compounds due to π-π interactions.[8][21][22]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or a buffer) is commonly used.[23]

    • Detection: UV detection at a wavelength where both this compound and potential impurities (like phenol) absorb, typically around 270 nm.[8]

Visualizing Impurity Formation and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

cluster_main_reaction Main Synthesis Reaction cluster_side_reactions Potential Side Reactions & Impurity Sources phenol Phenol phenyl_bromoacetate This compound phenol->phenyl_bromoacetate + Bromoacetyl Bromide unreacted_phenol Unreacted Phenol (Impurity) phenol->unreacted_phenol c_acylation C-Acylation Product (Impurity) phenol->c_acylation + Bromoacetyl Bromide (Friedel-Crafts type) bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->phenyl_bromoacetate HBr HBr hydrolysis_reactant Bromoacetyl Bromide + H₂O (moisture) bromoacetic_acid Bromoacetic Acid (Impurity) hydrolysis_reactant->bromoacetic_acid Hydrolysis hydrolysis_product This compound + H₂O hydrolysis_product->bromoacetic_acid hydrolyzed_phenol Phenol (Impurity) hydrolysis_product->hydrolyzed_phenol Hydrolysis

Caption: Main reaction pathway for this compound synthesis and sources of common impurities.

start Problem with Phenyl Bromoacetate Synthesis check_purity Analyze Crude Product (TLC, GC-MS, HPLC) start->check_purity low_yield Low Yield/ Incomplete Reaction check_purity->low_yield Yes impurities Significant Impurities Present check_purity->impurities Yes increase_time_temp Increase Reaction Time/ Temperature low_yield->increase_time_temp check_reagents_low_yield Check Reagent Stoichiometry (slight excess of acyl bromide) low_yield->check_reagents_low_yield identify_impurities Identify Major Impurity impurities->identify_impurities phenol_impurity Unreacted Phenol identify_impurities->phenol_impurity Phenol acid_impurity Acidic Impurities (e.g., Bromoacetic Acid) identify_impurities->acid_impurity Acid other_impurity Other Byproducts identify_impurities->other_impurity Other base_wash Wash with Dilute Base (e.g., NaHCO₃ solution) phenol_impurity->base_wash acid_impurity->base_wash check_anhydrous Ensure Anhydrous Conditions acid_impurity->check_anhydrous recrystallize Purify by Recrystallization or Distillation other_impurity->recrystallize base_wash->recrystallize

Caption: Troubleshooting workflow for this compound synthesis and purification.

References

Strategies to minimize byproduct formation in Phenyl Bromoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl Bromoacetate (B1195939) Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving phenyl bromoacetate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile reagent commonly used as an alkylating agent in various organic syntheses. The most frequent applications include:

  • Williamson Ether Synthesis: To synthesize phenyl ether derivatives by reacting with alkoxides.

  • Esterification: To introduce a phenoxyacetyl group to an alcohol or amine.

  • Synthesis of Heterocycles: As a building block for various heterocyclic compounds, such as triazoles and thiazolidinones.

Q2: What are the primary byproducts I should be aware of when using this compound in a Williamson ether synthesis?

A2: The main competing reaction in the Williamson ether synthesis is the E2 elimination, which leads to the formation of an alkene from the alkoxide's corresponding alkyl group (if applicable) and other elimination products. Another significant byproduct can be phenol (B47542), resulting from the hydrolysis of the this compound ester linkage, especially if water is present in the reaction mixture.

Q3: How does the choice of base impact byproduct formation in reactions with this compound?

A3: The base is a critical factor. Strong, sterically hindered bases, often referred to as "bulky bases" (e.g., potassium tert-butoxide), tend to favor the E2 elimination pathway, leading to a higher proportion of alkene byproducts. Less hindered, strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are often preferred to favor the Sₙ2 substitution reaction and minimize elimination.

Q4: Can the solvent choice influence the outcome of my reaction?

A4: Absolutely. The solvent plays a crucial role in the reaction pathway. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are generally preferred for Sₙ2 reactions like the Williamson ether synthesis as they can help to minimize dehydrohalogenation side reactions. Protic solvents, like ethanol, can solvate the nucleophile, reducing its reactivity and potentially leading to a mixture of substitution and elimination products.

Q5: My final product is contaminated with unreacted phenol. How can I remove it?

A5: Unreacted phenol is a common impurity, often present in the starting this compound or formed via hydrolysis.[1] It can be effectively removed during the work-up by washing the organic layer with a basic aqueous solution, such as 1M sodium hydroxide (B78521) (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ether Product in Williamson Ether Synthesis

This is a common issue often attributed to competing side reactions or suboptimal reaction conditions.

low_yield_troubleshooting start Low Ether Yield check_byproducts Analyze Crude Product (TLC, GC-MS, NMR) for Byproducts start->check_byproducts elimination Elimination Byproduct (Alkene) Detected? check_byproducts->elimination hydrolysis Phenol/Bromoacetic Acid Detected? elimination->hydrolysis No optimize_base Switch to a less hindered base (e.g., NaH, K2CO3) elimination->optimize_base Yes incomplete_reaction Starting Material Remaining? hydrolysis->incomplete_reaction No dry_reagents Ensure Anhydrous Conditions (Dry Solvents/Reagents) hydrolysis->dry_reagents Yes increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes end Improved Yield incomplete_reaction->end No optimize_temp Lower Reaction Temperature optimize_base->optimize_temp optimize_solvent Use a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) optimize_temp->optimize_solvent optimize_solvent->end dry_reagents->end increase_time_temp->end

Caption: Troubleshooting workflow for low ether yield.
ParameterCondition Favoring Sₙ2 (Desired Ether)Condition Favoring E2 (Byproduct)Rationale
Base Less hindered (e.g., NaH, K₂CO₃)Bulky/Hindered (e.g., KOtBu)Steric hindrance around the base makes it more likely to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Protic (e.g., Ethanol)Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for Sₙ2. Protic solvents can solvate the nucleophile, reducing its effectiveness.
Temperature Lower TemperaturesHigher TemperaturesElimination reactions often have a higher activation energy than substitution reactions, so increasing the temperature can favor the elimination pathway.
Substrate Primary AlkoxideSecondary or Tertiary AlkoxideSteric hindrance around the nucleophilic oxygen can favor elimination.

Issue 2: Presence of Hydrolysis Byproducts (Phenol and/or Bromoacetic Acid)

The ester linkage in this compound is susceptible to hydrolysis, especially under basic or acidic conditions if water is present.

hydrolysis_pathway pba This compound hydrolysis Hydrolysis pba->hydrolysis water Water (H₂O) water->hydrolysis base Base (e.g., OH⁻) base->hydrolysis Catalyzes acid Acid (H⁺) acid->hydrolysis Catalyzes phenol Phenol hydrolysis->phenol bromoacetic_acid Bromoacetic Acid hydrolysis->bromoacetic_acid

Caption: Factors leading to hydrolysis of this compound.
  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If necessary, dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Starting Material: Commercial this compound may contain small amounts of phenol or water.[2] Consider purifying it by distillation or recrystallization if high purity is critical.

  • Work-up Procedure: If hydrolysis is unavoidable, plan for its removal during the work-up. A wash with a basic solution (e.g., saturated NaHCO₃) will remove both the acidic phenol and bromoacetic acid byproducts.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Phenoxyacetate (B1228835) (Minimizing Elimination)

This protocol details the synthesis of ethyl phenoxyacetate from this compound and sodium ethoxide, with conditions optimized to favor Sₙ2 substitution over E2 elimination.

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous DMF dropwise to the cooled sodium ethoxide solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove any phenol) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Purification of a Neutral Product Contaminated with Phenol

This protocol describes a liquid-liquid extraction procedure to remove acidic impurities like phenol from a neutral desired product.

Workflow for Purification

purification_workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with 1M NaOH or sat. NaHCO₃ start->wash_base separate_layers Separate Aqueous and Organic Layers wash_base->separate_layers aqueous_layer Aqueous Layer (Contains Sodium Phenoxide) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Neutral Product) separate_layers->organic_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry over Anhydrous Sulfate (e.g., MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Neutral Product filter_concentrate->end

Caption: Workflow for purification via liquid-liquid extraction.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M NaOH solution, cap the funnel, and shake vigorously, venting frequently.

  • Allow the layers to separate. The upper layer will typically be the organic layer (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M NaOH if significant phenol impurity is suspected (monitor by TLC).

  • Wash the organic layer with brine to remove residual water and salts.

  • Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Phenyl Bromoacetate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and reaction monitoring. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of phenyl bromoacetate (B1195939) and its derivatives, offering key data for identifying products of its common reactions.

Phenyl bromoacetate is a versatile reagent, frequently employed as an alkylating agent in the synthesis of more complex molecules.[1][2] Its reactivity stems from the labile bromine atom, which is susceptible to nucleophilic substitution. Understanding the NMR spectral shifts that occur during these transformations is crucial for confirming the successful synthesis of target compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, its precursor phenol (B47542), and a representative reaction product, phenyl acetate (B1210297). Phenyl acetate is chosen as a simple, illustrative product of a nucleophilic substitution where the bromine atom is replaced by a hydrogen atom (via a reductive process) or a methyl group from a nucleophile, providing a clear comparison of the spectral changes. All data is referenced to tetramethylsilane (B1202638) (TMS) and typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
This compound -CH₂Br~3.9 - 4.1Singlet2H
Aromatic H~7.1 - 7.4Multiplet5H
Phenyl Acetate -CH₃~2.29Singlet3H
Aromatic H~7.07 - 7.39Multiplet5H
Phenol Aromatic H~6.8 - 7.4Multiplet5H
-OH~4.5 - 7.0Broad Singlet1H

Note: The chemical shift of the phenolic -OH proton can vary significantly depending on concentration and solvent.[3]

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (ppm)
This compound -CH₂Br~25 - 27
C=O~165 - 167
Aromatic C-O~150
Aromatic C~121 - 130
Phenyl Acetate [4][5]-CH₃~21.1
C=O~169.5
Aromatic C-O~150.7
Aromatic C~121.6, 125.8, 129.4
Phenol [6][7]Aromatic C-OH~155
Aromatic C~115 - 130

Visualizing Reaction and Analysis

The following diagrams illustrate a typical synthetic application of this compound and the general workflow for NMR analysis.

reaction_pathway reagent This compound product Substituted Product reagent->product + Nu-H - HBr nucleophile Nucleophile (Nu-H) side_product HBr

Caption: A generalized nucleophilic substitution reaction of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis dissolve Dissolve 5-25 mg of sample in ~0.6 mL deuterated solvent filter Filter solution into NMR tube dissolve->filter cap Cap and label the tube filter->cap acquire Acquire 1H and 13C spectra process Process data (phasing, baseline correction) acquire->process interpret Interpret spectra (chemical shifts, integration, coupling) process->interpret report Final Report interpret->report Structural Elucidation cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_sample_prep->cluster_analysis

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenol with bromoacetyl bromide.[1]

Materials:

  • Phenol

  • Bromoacetyl bromide

  • Appropriate solvent (e.g., dichloromethane)

  • Base (e.g., pyridine (B92270) or triethylamine) to neutralize the HBr byproduct

Procedure:

  • Dissolve phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the base to the solution.

  • Add bromoacetyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (monitoring by TLC is recommended).

  • Upon completion, perform an aqueous workup to remove the salt byproduct and any unreacted starting materials.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product, typically by column chromatography or distillation, to yield pure this compound.[1]

NMR Sample Preparation

A properly prepared sample is critical for obtaining high-quality NMR spectra.[8][9]

Materials:

  • NMR tube (5 mm) and cap[10]

  • Deuterated solvent (e.g., CDCl₃)[9][11]

  • Pasteur pipette and cotton wool or a syringe filter[8]

  • Analyte (5-25 mg for ¹H NMR)[11]

Procedure:

  • Weigh the desired amount of the purified reaction product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9][10]

  • To remove any particulate matter, which can degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[8][9]

  • Ensure the sample height in the tube is adequate, typically around 4-5 cm, for proper instrument shimming.[9][11]

  • Cap the NMR tube securely and label it clearly.[10]

  • The sample is now ready for insertion into the NMR spectrometer for analysis.

References

A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with Phenyl Bromoacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and structural features. This guide provides a comprehensive comparison of the mass spectrometry data of compounds synthesized using Phenyl Bromoacetate and its common alternative, 2-phenoxyacetyl chloride. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this guide aims to facilitate the interpretation of mass spectra for phenoxyacetylated molecules.

Performance Comparison: this compound vs. 2-Phenoxyacetyl Chloride

This compound is a widely used reagent for introducing the phenoxyacetyl group onto various nucleophiles, such as amines and alcohols. An alternative and often more reactive agent for this purpose is 2-phenoxyacetyl chloride. The choice between these reagents can be influenced by factors such as reaction conditions, desired yield, and the nature of the substrate.[1][2]

From a reactivity standpoint, acyl chlorides like 2-phenoxyacetyl chloride are generally more reactive than their corresponding bromo-esters.[3] This increased reactivity can lead to faster reaction times and may be advantageous for less nucleophilic substrates. However, this compound can be a suitable alternative, particularly when milder reaction conditions are preferred.

The mass spectrometric behavior of the resulting phenoxyacetylated products is largely dictated by the core phenoxyacetyl structure, but subtle differences can arise based on the substituent introduced by the nucleophile. Below, we present a comparative analysis of the mass spectrometry data for representative compounds synthesized from these two reagents.

Quantitative Mass Spectrometry Data

The following tables summarize the key mass spectrometry data for compounds synthesized via phenoxyacetylation. The data is presented to allow for a direct comparison of the fragmentation patterns.

Table 1: Mass Spectrometry Data for Phenoxyacetylated Amines

CompoundSynthesizing ReagentMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
2-PhenoxyacetamideThis compound or 2-Phenoxyacetyl Chloride151107 (100%), 77 (85%), 94 (40%), 51 (35%)
N-Benzyl-2-phenoxyacetamideThis compound or 2-Phenoxyacetyl Chloride241107 (100%), 91 (80%), 77 (60%), 150 (30%)

Table 2: Mass Spectrometry Data for Phenoxyacetylated Alcohols

CompoundSynthesizing ReagentMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
Methyl phenoxyacetate (B1228835)This compound or 2-Phenoxyacetyl Chloride166107 (100%), 77 (75%), 94 (30%), 59 (25%)[4]
Ethyl phenoxyacetateThis compound or 2-Phenoxyacetyl Chloride180107 (100%), 77 (70%), 94 (35%), 45 (20%)

Interpreting the Fragmentation Patterns

The mass spectra of phenoxyacetylated compounds are characterized by several common fragmentation pathways. Understanding these pathways is crucial for structural elucidation.

A dominant fragmentation pathway for these compounds involves the cleavage of the bond between the carbonyl group and the methylene (B1212753) bridge, leading to the formation of the stable phenoxycarbonyl cation or related fragments. Another common fragmentation is the loss of the substituent group attached to the acetyl moiety.

For N-substituted 2-phenoxyacetamides, a characteristic fragmentation involves the cleavage of the amide bond, leading to the formation of ions corresponding to the amine and the phenoxyacetyl group.[5] Similarly, for phenoxyacetate esters, cleavage of the ester bond is a primary fragmentation route.[6]

The following Graphviz diagram illustrates the characteristic fragmentation pathway of a generic phenoxyacetylated compound.

fragmentation_pathway M [M]+• (Phenoxyacetyl Derivative) F1 [C6H5OCH2CO]+ m/z 107 M->F1 - •R F4 [C6H5OCH2]+ m/z 107 M->F4 - •COR F5 [M - OR]+ or [M - NHR]+ M->F5 - •OR or - •NHR F2 [C6H5O]+ m/z 93 F1->F2 - CO F3 [C6H5]+ m/z 77 F2->F3 - O

References

A Comparative Guide to Structure Confirmation of Phenyl Bromoacetate Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides an objective comparison of single-crystal X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural confirmation of Phenyl Bromoacetate derivatives.

While X-ray crystallography offers the most definitive atomic-level insight, its application is contingent on the ability to grow high-quality single crystals, a process that can be challenging for small organic molecules.[1] Spectroscopic methods, on the other hand, provide valuable structural information from solution or solid-state samples without the need for crystallization. This guide presents a detailed comparison of these techniques, supported by experimental data for this compound and its derivatives, to aid researchers in selecting the most appropriate analytical approach for their needs.

At a Glance: Comparison of Structural Elucidation Techniques

The selection of an analytical method for structure determination is often guided by the nature of the sample, the desired level of structural detail, and practical experimental considerations. X-ray crystallography provides an unparalleled view of the molecule's solid-state conformation and packing, while spectroscopic techniques offer complementary information about connectivity, functional groups, and molecular weight.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)Solid, Liquid, or Gas
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing[2]Connectivity (through-bond and through-space), stereochemistry, dynamic information in solution[3]Molecular weight, elemental formula, fragmentation patterns[4]Presence of specific functional groups[5]
Typical Resolution/Accuracy Atomic (<1 Å)[6]Provides ensemble-averaged structureHigh Resolution: < 5 ppm mass accuracy[7]~4 cm⁻¹
Sample Amount ~0.1 mm crystal[8]1-10 mg for ¹H; 10-50 mg for ¹³C[5][9]< 1 mg1-10 mg
Strengths Unambiguous 3D structure determination.[1]Excellent for determining connectivity and stereochemistry in solution.[3]High sensitivity, provides exact molecular formula.[4]Fast, non-destructive, provides a "fingerprint" of functional groups.[5]
Limitations Requires high-quality single crystals, which can be difficult to obtain.[1]Lower resolution than crystallography, can have overlapping signals.Isomers can be difficult to distinguish, fragmentation can be complex.[4]Limited information on the overall molecular skeleton.

Case Studies: this compound Derivatives

To illustrate the application and data obtained from these techniques, we will consider this compound and two of its derivatives for which structural data is available: 3,5-bis(bromomethyl)phenyl acetate (B1210297) and 3-(2-Bromoacetyl)phenyl benzoate (B1203000).

X-ray Crystallography Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction of two this compound derivatives. This data provides precise information on the crystal system, unit cell dimensions, and key bond lengths and angles, offering a definitive look at the molecules' solid-state structures.

Parameter3,5-bis(bromomethyl)phenyl acetate3-(2-Bromoacetyl)phenyl benzoate[10]
Molecular Formula C₁₀H₁₀Br₂O₂C₁₅H₁₁BrO₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.339(3)12.5055(4)
b (Å) 11.235(3)5.4409(2)
c (Å) 11.084(3)19.5178(6)
β (º) 114.93(3)90.859(2)
Volume (ų) 1166.3(6)1327.86(8)
Calculated Density (g/cm³) 1.8191.59
R-factor -0.033

Note: Detailed crystallographic data for 3,5-bis(bromomethyl)phenyl acetate beyond unit cell parameters was not available in the cited literature.

Spectroscopic Data Comparison

The following table presents a comparison of representative spectroscopic data for this compound and its derivatives. This data highlights how NMR, MS, and IR can be used to deduce structural features.

TechniqueThis compound3,5-bis(bromomethyl)phenol (related to the crystallized acetate)[11]3-(2-Bromoacetyl)phenyl benzoate[10][12]
¹H NMR (CDCl₃, δ ppm) ~7.4 (m, 2H, Ar-H), ~7.2 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂Br)~6.9 (s, 1H, Ar-H), ~6.8 (s, 2H, Ar-H), ~4.4 (s, 4H, CH₂Br)8.19 (d, 2H, Ar-H), 7.90-7.50 (m, 6H, Ar-H), 4.46 (s, 2H, CH₂Br)
¹³C NMR (CDCl₃, δ ppm) ~166 (C=O), ~150 (Ar-C-O), ~129, ~126, ~122 (Ar-C), ~26 (CH₂Br)Not availableNot available
Mass Spectrometry (m/z) Exact Mass: 213.9629; [M]+ observedNot availableGC-MS m/z: 320
IR Spectroscopy (cm⁻¹) ~1750 (C=O stretch), ~1200 (C-O stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch)Not availableNot available

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for each of the discussed techniques as they would be applied to this compound derivatives.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate/hexane mixture).[13] Crystals should ideally be between 0.1 and 0.5 mm in all dimensions.[8][14]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using a least-squares algorithm to best fit the experimental data.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-25 mg of the this compound derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[5] The solution must be homogeneous and free of particulate matter.[4]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the this compound derivative is prepared (typically ~1 mg/mL initially, then further diluted) in a volatile solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).[15] The sample should be free of non-volatile salts.[16]

  • Ionization and Mass Analysis: The sample solution is introduced into the mass spectrometer. For small organic molecules, soft ionization techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI) are common. The resulting ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap for high resolution) which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. High-resolution mass spectrometry allows for the determination of the elemental formula by comparing the accurate mass to calculated values.[7] Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A thin solid film can be prepared by dissolving a small amount of the this compound derivative in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. The presence of characteristic peaks (e.g., C=O, C-O, C-Br) confirms the presence of these functionalities in the molecule.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized this compound derivative, integrating the discussed analytical techniques.

G Workflow for Structure Elucidation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_struc Detailed Structural Analysis cluster_confirmation Absolute Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula TLC->MS Purity Confirmed IR Infrared (IR) Spectroscopy - Functional Groups MS->IR NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) - Connectivity & Stereochemistry IR->NMR Crystallization Crystallization NMR->Crystallization Structure Proposed Final_Structure_spec Confirmed Structure (Spectroscopic Data) NMR->Final_Structure_spec NMR->Final_Structure_spec No suitable crystals Xray X-ray Crystallography - 3D Structure - Bond Lengths/Angles - Stereochemistry Crystallization->Xray Final_Structure Confirmed Structure Xray->Final_Structure Xray->Final_Structure

Caption: A typical workflow for the synthesis and structural confirmation of a small organic molecule.

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure of a this compound derivative.

G Logical Flow of Structural Information MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure Provides elemental composition IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure Identifies key bonds NMR NMR Spectroscopy (Connectivity & Skeleton) NMR->Proposed_Structure Assembles the molecular framework Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Provides strong evidence in solution Xray X-ray Crystallography (3D Atomic Arrangement) Xray->Confirmed_Structure Provides definitive proof Proposed_Structure->Xray Hypothesis for confirmation

Caption: The complementary roles of different analytical techniques in structure elucidation.

Conclusion

In the structural confirmation of this compound derivatives, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. However, its reliance on the often-difficult process of crystal growth necessitates the use of alternative and complementary techniques. NMR spectroscopy is invaluable for determining the connectivity and stereochemistry of the molecule in solution, while mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight and elemental formula. IR spectroscopy offers a quick check for the presence of key functional groups.

For researchers and drug development professionals, a combined analytical approach is often the most effective strategy. Initial characterization by spectroscopic methods can provide a wealth of structural information and lead to a proposed structure, which can then be definitively confirmed by X-ray crystallography if suitable crystals can be obtained. This integrated workflow ensures a comprehensive and accurate understanding of the molecular structure, which is fundamental to predicting and understanding its chemical and biological properties.

References

Comparing the reactivity of Phenyl Bromoacetate with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Phenyl Bromoacetate (B1195939) and Ethyl Bromoacetate

Theoretical Comparison of Reactivity

The primary mode of reaction for both Phenyl Bromoacetate and Ethyl Bromoacetate is nucleophilic substitution at the α-carbon (the carbon bonded to the bromine atom), typically proceeding via an SN2 mechanism. The reactivity in these reactions is principally governed by the electrophilicity of this α-carbon.

The key difference between the two molecules lies in the ester group: a phenoxy group in this compound and an ethoxy group in Ethyl Bromoacetate. The phenyl group is significantly more electron-withdrawing than the ethyl group due to the sp² hybridization of its carbons and its ability to participate in resonance. This inductive effect of the phenyl group withdraws electron density from the carbonyl carbon, which in turn withdraws electron density from the adjacent α-carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack.

Conversely, the ethyl group in Ethyl Bromoacetate is electron-donating, which slightly reduces the electrophilicity of the α-carbon compared to this compound. Therefore, it is predicted that This compound will be more reactive towards nucleophiles in SN2 reactions than Ethyl Bromoacetate .

Factors Influencing Reactivity

FeatureThis compoundEthyl BromoacetateImpact on Reactivity
Electronic Effect of Ester Group The phenyl group is electron-withdrawing (-I effect).The ethyl group is electron-donating (+I effect).The -I effect of the phenyl group increases the electrophilicity of the α-carbon, enhancing reactivity. The +I effect of the ethyl group slightly decreases it.
Steric Hindrance The phenyl group is bulkier than the ethyl group.The ethyl group is less bulky.While the phenyl group is larger, the site of nucleophilic attack is the α-carbon, which is somewhat removed. Steric hindrance at the reaction center is primarily dictated by the substituents on the α-carbon itself (in this case, two hydrogen atoms), so the difference in steric hindrance from the ester group is likely to be a minor factor compared to the electronic effects.
Leaving Group Bromide (Br⁻)Bromide (Br⁻)The leaving group is identical in both molecules and is a good leaving group, facilitating the SN2 reaction.
Predicted Relative Reactivity HigherLowerThis compound is expected to react faster with nucleophiles.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and Ethyl Bromoacetate, a kinetic study monitoring the rate of a nucleophilic substitution reaction is proposed. The reaction with a common nucleophile, such as iodide ion in acetone, provides a clean system where the progress of the reaction can be easily monitored.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and Ethyl Bromoacetate with sodium iodide in acetone.

Materials:

  • This compound

  • Ethyl Bromoacetate

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Solution Preparation:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound, Ethyl Bromoacetate, and sodium iodide in anhydrous acetone.

  • Kinetic Run (Example for this compound):

    • Pipette 25.0 mL of the 0.1 M this compound solution and 25.0 mL of the 0.1 M sodium iodide solution into separate conical flasks.

    • Place both flasks in a thermostated water bath set to a constant temperature (e.g., 25 °C) and allow them to equilibrate for at least 15 minutes.

    • To initiate the reaction, quickly transfer the sodium iodide solution to the this compound solution, start a stopwatch, and mix thoroughly.

    • At regular time intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of deionized water.

    • The liberated iodine (formed from the reaction of the product with excess iodide) is then titrated with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

    • Record the volume of sodium thiosulfate solution used for each time point.

  • Repeat for Ethyl Bromoacetate:

    • Perform the same kinetic run using the Ethyl Bromoacetate solution.

  • Data Analysis:

    • The concentration of the bromoacetate at time t can be calculated from the stoichiometry of the reaction and the volume of titrant used.

    • For a second-order reaction, a plot of 1/[Bromoacetate] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

    • Compare the rate constants obtained for this compound and Ethyl Bromoacetate to determine their relative reactivity.

Visualizing the Factors of Reactivity

The following diagram illustrates the electronic factors influencing the reactivity of the α-carbon in both molecules.

G Electronic Effects on Bromoacetate Reactivity PBA Phenyl (Electron-withdrawing) PBA_C Carbonyl Carbon (More δ+) PBA->PBA_C -I Effect PBA_alphaC α-Carbon (Highly Electrophilic) PBA_C->PBA_alphaC Inductive Effect EBA_alphaC α-Carbon (Electrophilic) EBA Ethyl (Electron-donating) EBA_C Carbonyl Carbon (Less δ+) EBA->EBA_C +I Effect EBA_C->EBA_alphaC Inductive Effect

Caption: Electronic effects influencing reactivity.

Experimental Workflow

The diagram below outlines the key steps in the proposed experimental protocol for comparing the reactivity of the two compounds.

G Experimental Workflow for Kinetic Comparison prep Prepare 0.1 M solutions of reactants in acetone equil Equilibrate reactant solutions at constant temperature prep->equil mix Mix solutions to initiate reaction equil->mix aliquot Withdraw aliquots at regular time intervals mix->aliquot quench Quench reaction in deionized water aliquot->quench titrate Titrate liberated iodine with standardized Na2S2O3 quench->titrate plot Plot 1/[Reactant] vs. time titrate->plot calc Calculate second-order rate constant (k) plot->calc compare Compare k values for Phenyl and Ethyl Bromoacetate calc->compare

Phenyl Bromoacetate vs. Benzyl Bromide: A Comparative Study of Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenyl bromoacetate (B1195939) and benzyl (B1604629) bromide in nucleophilic substitution reactions. The information presented is curated from established principles of physical organic chemistry and available experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs.

Executive Summary

Benzyl bromide and phenyl bromoacetate are both valuable electrophiles in organic synthesis, capable of undergoing nucleophilic substitution. However, their reactivity profiles differ significantly due to the electronic effects of their respective substituents. Benzyl bromide exhibits high reactivity in both SN1 and SN2 reactions, attributed to the resonance stabilization of the incipient benzyl carbocation in SN1 pathways and the accessible primary carbon in SN2 pathways. In contrast, this compound, an α-halo ester, is anticipated to be significantly less reactive, particularly in SN1 reactions. The electron-withdrawing nature of the adjacent ester functionality destabilizes carbocation formation, thereby favoring an SN2 mechanism. The additional inductive electron-withdrawing effect of the phenoxy group further deactivates the electrophilic carbon, leading to a generally lower reactivity compared to benzyl bromide.

Data Presentation: A Comparative Overview

Table 1: Qualitative Comparison of Reactivity

FeatureThis compoundBenzyl Bromide
Plausible Mechanism(s) Primarily SN2SN1 and SN2
Relative SN1 Reactivity Very LowHigh
Relative SN2 Reactivity ModerateHigh
Governing Electronic Factors Inductive electron withdrawal by the ester and phenoxy group.Resonance stabilization of the carbocation/transition state by the phenyl group.

Table 2: Representative Kinetic Data for Nucleophilic Substitution of Benzyl Bromide

NucleophileSolventTemperature (°C)Rate Constant (k)
Ethoxide (C₂H₅O⁻)Ethanol (B145695)254.4 x 10⁻³ L mol⁻¹ s⁻¹
Iodide (I⁻)Acetone251.1 x 10⁻¹ L mol⁻¹ s⁻¹
Pyridine (C₅H₅N)Acetone257.5 x 10⁻⁴ L mol⁻¹ s⁻¹
Ethanol (C₂H₅OH)Ethanol251.7 x 10⁻⁷ s⁻¹ (solvolysis)

Note: The data for benzyl bromide is compiled from various sources and is intended for illustrative purposes. Direct comparison of rate constants should be made with caution as experimental conditions can vary.

Mechanistic Insights

The disparate reactivity of this compound and benzyl bromide can be rationalized by considering the stability of the intermediates and transition states in SN1 and SN2 reactions.

Benzyl Bromide: The phenyl group in benzyl bromide can effectively stabilize a positive charge at the benzylic position through resonance. This significantly lowers the activation energy for carbocation formation, making the SN1 pathway viable, especially with weak nucleophiles and polar protic solvents. For the SN2 pathway, the phenyl group also stabilizes the transition state, leading to high reactivity.[1][2]

This compound: The ester group adjacent to the bromine atom in this compound is strongly electron-withdrawing. This destabilizes the formation of a carbocation at the α-carbon, thus strongly disfavoring the SN1 mechanism.[3] While the carbonyl group can enhance SN2 reactivity by stabilizing the transition state through orbital overlap, the additional inductive effect of the electronegative phenoxy group is expected to reduce the electrophilicity of the α-carbon, thereby decreasing the overall SN2 reaction rate compared to benzyl bromide.[4]

Experimental Protocols

The following are representative protocols for determining the reaction kinetics of nucleophilic substitution reactions. These can be adapted to conduct a direct comparative study of this compound and benzyl bromide.

Protocol 1: Determination of SN2 Reaction Rate by Titration

Objective: To measure the second-order rate constant for the reaction of an electrophile (benzyl bromide or this compound) with a nucleophile (e.g., sodium ethoxide) in ethanol.

Materials:

  • Benzyl bromide or this compound

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • Standardized hydrochloric acid solution

  • Phenolphthalein (B1677637) indicator

  • Thermostatted water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Prepare solutions of the electrophile and sodium ethoxide of known concentrations in anhydrous ethanol.

  • Equilibrate both solutions to the desired temperature in a thermostatted water bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a conical flask. Start a timer immediately.

  • At regular intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of standardized hydrochloric acid.

  • Back-titrate the unreacted hydrochloric acid with a standardized solution of sodium hydroxide (B78521) using phenolphthalein as an indicator.

  • The concentration of the nucleophile at each time point can be calculated from the titration data.

  • Plot 1/[Nucleophile] versus time. A linear plot indicates a second-order reaction, and the rate constant (k) is equal to the slope of the line.

Protocol 2: Determination of SN1 Solvolysis Rate by Conductometry

Objective: To measure the first-order rate constant for the solvolysis of a reactive electrophile (e.g., benzyl bromide) in a polar protic solvent (e.g., aqueous ethanol).

Materials:

  • Benzyl bromide

  • Ethanol-water solvent mixture (e.g., 80:20 v/v)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Reaction vessel

Procedure:

  • Prepare a dilute solution of the electrophile in the chosen solvent mixture.

  • Place the solution in a reaction vessel and equilibrate to the desired temperature in a thermostatted water bath.

  • Immerse the conductivity probe into the solution.

  • The solvolysis reaction produces HBr, which ionizes and increases the conductivity of the solution.

  • Record the conductivity at regular time intervals until the value remains constant (indicating the completion of the reaction).

  • The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the resulting straight line is -k.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

SN2_Mechanism cluster_SN2 SN2 Mechanism Nu Nu⁻ TS [Nu---R---X]⁻‡ Nu->TS Attack Substrate R-X Substrate->TS Product R-Nu TS->Product Inversion LG X⁻ TS->LG Departure

Caption: Generalized SN2 reaction mechanism.

SN1_Mechanism cluster_SN1 SN1 Mechanism Substrate R-X Carbocation R⁺ Substrate->Carbocation Ionization (slow) LG X⁻ Substrate->LG Product R-Nu Carbocation->Product Nucleophilic Attack (fast) Nu Nu⁻ Nu->Product

Caption: Generalized SN1 reaction mechanism.

Experimental Workflow

Kinetic_Workflow prep Prepare Reactant Solutions equilibrate Equilibrate at Constant Temperature prep->equilibrate mix Mix Reactants (t=0) equilibrate->mix aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze Aliquots (e.g., Titration) quench->analyze plot Plot Data (e.g., 1/[A] vs. time) analyze->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for a typical kinetic experiment.

References

A Comparative Guide to the Reactivity of Alpha-Haloesters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, alpha-haloesters (α-haloesters) are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds is critically influenced by the nature of the halogen atom at the alpha position. This guide provides an objective comparison of the performance of α-chloro-, α-bromo-, and α-iodoesters in common synthetic transformations, supported by experimental data and detailed methodologies.

The Reactivity Trend: A Matter of Bond Strength and Leaving Group Ability

The fundamental principle governing the reactivity of α-haloesters in nucleophilic substitution reactions is the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (the leaving group). The C-X bond strength decreases significantly as one moves down the halogen group from chlorine to iodine. A weaker C-X bond is more easily broken, leading to a faster reaction rate.

Consequently, the general order of reactivity for α-haloesters in nucleophilic substitution and related reactions is:

α-Iodoesters > α-Bromoesters > α-Chloroesters

This trend is consistently observed across various reactions, including the classical S_N2 displacement and the Reformatsky reaction. Iodide is an excellent leaving group due to its large size, high polarizability, and the stability of the I⁻ anion in solution. In contrast, chloride is a poorer leaving group, resulting in slower reaction rates for α-chloroesters.

Quantitative Comparison of Reactivity

The following table summarizes the relative reactivity and yields of different ethyl α-haloacetates in reactions that highlight the differences in their chemical behavior.

α-HaloesterReaction TypeNucleophile/ReagentRelative Reactivity/YieldReference
Ethyl IodoacetateThiol ReactivityGlutathione (B108866) (GSH)High[1]
Ethyl BromoacetateThiol ReactivityGlutathione (GSH)Moderate[1]
Ethyl ChloroacetateThiol ReactivityGlutathione (GSH)Low[1]
Methyl 2-chloropropanoateFe-catalyzed Reformatsky-typeCyclohexanone93% yield[2]
Methyl 2-bromopropanoateFe-catalyzed Reformatsky-typeCyclohexanone95% yield[2]
Methyl 2-chloroacetateFe-catalyzed Reformatsky-type4-chlorobenzaldehyde50% yield (aldehyde added portionwise)[2]
Methyl 2-bromoacetateFe-catalyzed Reformatsky-type4-chlorobenzaldehyde75% yield[2]

Note: The thiol reactivity data is based on reaction with glutathione and serves as a quantitative measure of electrophilicity and leaving group ability. The Reformatsky-type reaction data provides a direct comparison of yields in a synthetically relevant carbon-carbon bond-forming reaction.

Key Synthetic Applications and Reactivity Comparison

Nucleophilic Substitution (S_N2) Reactions

In S_N2 reactions, a nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion in a single, concerted step. The reactivity of α-haloesters in these reactions is directly proportional to the leaving group ability of the halide.

A classic method to demonstrate this reactivity trend is the Finkelstein reaction , which involves the exchange of one halogen for another.[3][4][5][6][7] The reaction of an α-chloro- or α-bromoester with sodium iodide in acetone (B3395972) results in the formation of the more reactive α-iodoester. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[3][4][6]

SN2_Reactivity cluster_reactants Reactants cluster_products Products alpha_haloester α-Haloester (R-X) transition_state [Nu---R---X]⁻ Transition State alpha_haloester->transition_state Slower for X=Cl Faster for X=I nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (R-Nu) leaving_group Halide Ion (X⁻) transition_state->product transition_state->leaving_group

General S_N2 reaction pathway for α-haloesters.

The Reformatsky Reaction

The Reformatsky reaction is a powerful method for the synthesis of β-hydroxyesters, involving the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[8][9][10][11][12] The first step of this reaction is the insertion of zinc into the carbon-halogen bond to form an organozinc reagent, known as a Reformatsky enolate.[9][12] The rate of this step, and thus the overall reaction rate, is highly dependent on the identity of the halogen.

α-Bromoesters are the most commonly used substrates in the Reformatsky reaction, striking a balance between reactivity and stability. α-Chloroesters are generally less reactive and may require activation of the zinc or harsher reaction conditions.[2] While less common due to their higher cost and reactivity, α-iodoesters can also be employed and often lead to faster reactions.

Reformatsky_Reaction_Workflow start Start alpha_haloester α-Haloester start->alpha_haloester zinc Zinc Metal start->zinc carbonyl Aldehyde or Ketone start->carbonyl organozinc_formation Formation of Reformatsky Enolate alpha_haloester->organozinc_formation zinc->organozinc_formation nucleophilic_addition Nucleophilic Addition carbonyl->nucleophilic_addition organozinc_formation->nucleophilic_addition workup Aqueous Workup nucleophilic_addition->workup product β-Hydroxyester workup->product end End product->end

Workflow of the Reformatsky Reaction.

Reactivity_Comparison_Diagram cluster_properties Properties cluster_values Values reactivity α-Chloroester α-Bromoester α-Iodoester rate_chloro rate_chloro reactivity:f0->rate_chloro Slowest rate_bromo rate_bromo reactivity:f1->rate_bromo Moderate rate_iodo rate_iodo reactivity:f2->rate_iodo Fastest yield_chloro yield_chloro reactivity:f0->yield_chloro Good to High (may require forcing conditions) yield_bromo yield_bromo reactivity:f1->yield_bromo High yield_iodo yield_iodo reactivity:f2->yield_iodo High cost_chloro cost_chloro reactivity:f0->cost_chloro Lowest cost_bromo cost_bromo reactivity:f1->cost_bromo Moderate cost_iodo cost_iodo reactivity:f2->cost_iodo Highest rate Reaction Rate yield Typical Yield cost Relative Cost

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Phenyl Bromoacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like Phenyl Bromoacetate derivatives is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique for purity assessment is pivotal and depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound derivatives.

This compound and its derivatives are key building blocks in organic synthesis. Their purity can be affected by starting materials, by-products of the synthesis, and degradation products. Therefore, robust analytical methods are essential for their quality control. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds, offering high sensitivity and structural identification capabilities.[2]

This guide presents a head-to-head comparison of HPLC and GC-MS, supported by detailed experimental protocols and typical performance data, to assist in the selection of the most appropriate method for the purity analysis of this compound derivatives.

Methodology Comparison: HPLC vs. GC-MS

The selection between HPLC and GC-MS for the purity analysis of this compound derivatives hinges on the specific derivative's volatility and thermal stability. While many this compound derivatives are amenable to both techniques, the choice often comes down to the specific impurities that need to be detected and quantified.

High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity analysis in the pharmaceutical industry.[2] It is particularly well-suited for non-volatile and thermally sensitive compounds. Since the analysis is performed at or near ambient temperature, the risk of sample degradation during analysis is minimized.[3] Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for analyzing this compound derivatives.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that is ideal for volatile and thermally stable compounds.[5] The high temperatures used in the GC injector and column can potentially cause degradation of thermally labile this compound derivatives.[3] However, for volatile impurities or for derivatives that are sufficiently stable, GC-MS provides excellent separation efficiency and the mass spectrometer allows for the definitive identification of unknown impurities.[2]

The following diagram illustrates the general workflow for the purity analysis of a this compound derivative sample using either HPLC or GC-MS.

Purity Analysis Workflow General Workflow for Purity Analysis of this compound Derivatives cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis cluster_3 Method Specifics Sample This compound Derivative Sample Dissolution Dissolve in a suitable solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC-MS) Sample->Dissolution Dilution Dilute to an appropriate concentration Dissolution->Dilution Filtration Filter through a 0.45 µm syringe filter Dilution->Filtration Injection Inject into Chromatograph Filtration->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection Separation->Detection HPLC HPLC: - C18 reverse-phase column - Acetonitrile/Water mobile phase - UV Detection Separation->HPLC GCMS GC-MS: - HP-5ms capillary column - Temperature programming - Mass Spectrometric Detection Separation->GCMS Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Purity Calculation and Impurity Profiling Integration->Quantification Report Generate Report Quantification->Report

A generalized workflow for the purity analysis of this compound derivatives.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound derivatives. These values are based on typical performance data for similar analytes and are intended for comparative purposes.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.15 - 1.5 ng/mL
Specificity HighVery High
Analysis Time per Sample 10 - 30 minutes15 - 40 minutes
Analyst Expertise ModerateHigh
Instrumentation Cost ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reverse-phase HPLC method for the purity analysis of a this compound derivative.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. For example, a starting condition of 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound derivative sample in 10 mL of Acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of the corresponding this compound derivative reference standard at a concentration of 1 mg/mL in Acetonitrile.

  • Prepare working standards of different concentrations by diluting the stock solution with the mobile phase to construct a calibration curve.

Quantification:

  • The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general GC-MS method for the purity analysis of a thermally stable this compound derivative.

Instrumentation:

  • A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection with a split ratio of 50:1 to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program should be optimized based on the specific derivative.

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound derivative sample in 10 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

Standard Preparation:

  • Prepare a stock solution of the corresponding this compound derivative reference standard at a concentration of 1 mg/mL in the same volatile solvent.

  • Prepare working standards of different concentrations by diluting the stock solution to construct a calibration curve.

Quantification:

  • Purity is determined by comparing the peak area of the main component to the total ion chromatogram (TIC) area or by using a calibration curve. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound derivatives. The choice between the two methods should be guided by the specific properties of the analyte and its potential impurities.

  • HPLC is a robust and versatile method, particularly advantageous for non-volatile or thermally labile this compound derivatives and is often the preferred method for routine quality control in the pharmaceutical industry.[2][7]

  • GC-MS offers unparalleled sensitivity and specificity for volatile and thermally stable derivatives, making it an excellent tool for identifying and quantifying trace-level impurities and for in-depth structural elucidation.[7]

For a comprehensive purity assessment, especially during method development and validation, employing both techniques can provide complementary information, ensuring a thorough understanding of the impurity profile of the this compound derivative.

References

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Complex Molecules Derived from Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon framework, its utility diminishes with increasing molecular complexity. In the realm of complex molecules, such as those synthesized using versatile reagents like Phenyl Bromoacetate, 1D NMR spectra often present a landscape of overlapping signals, rendering straightforward interpretation impossible. To navigate this complexity, two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a powerful suite of experiments that unravel intricate atomic connectivities and spatial relationships.

This guide provides a comprehensive comparison of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—in the context of elucidating the structure of complex molecules synthesized using this compound. We will delve into the experimental protocols, present comparative data in a structured format, and visualize the logical workflows involved in piecing together a molecular puzzle.

Performance Comparison of Key 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question at hand, balanced with considerations of experimental time and sample concentration. For a hypothetical complex molecule derived from this compound, where the core structure is elaborated upon, a combination of these techniques is typically employed to build a complete picture. The following table summarizes the key performance characteristics of these foundational 2D NMR experiments.

ParameterCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)NOESY (Nuclear Overhauser Effect Spectroscopy)
Information Provided ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2]One-bond ¹H-¹³C correlations.[1][2]Multiple-bond (2-4 bonds) ¹H-¹³C correlations.[1]¹H-¹H correlations through space (dipolar coupling), revealing protons that are close to each other (typically < 5 Å).
Primary Application Establishing proton-proton spin systems and connectivity.Assigning protons to their directly attached carbons.Identifying long-range C-H connectivity, crucial for linking spin systems and identifying quaternary carbons.Determining stereochemistry, conformation, and the 3D structure of a molecule.[2]
Typical Experiment Time 5 minutes - 1.5 hours.[1]30 minutes - 6 hours.[1]1 - 4.5 hours.[1]2 - 12 hours.
Relative Sensitivity High (proton-detected).[1]Very High (proton-detected, sensitive to ¹JCH).[1]Moderate (proton-detected, weaker long-range couplings).[1]Low to Moderate (dependent on molecular size and tumbling rate).
Resolution Moderate; can be improved with variations like DQF-COSY at the cost of sensitivity.[1]High in both dimensions, excellent for resolving proton overlap.[1]Good; resolution in the indirect (¹³C) dimension can be lower.[1]Variable; can be affected by spin diffusion in large molecules.

Logical Workflow for Structural Elucidation

The structural elucidation of a novel compound is a systematic process. The following diagram illustrates a typical workflow for employing 2D NMR techniques to determine the structure of a complex molecule.

G Logical Workflow for 2D NMR Structural Elucidation A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Run COSY (Identify ¹H-¹H Spin Systems) A->B Initial Proton Connectivity C 3. Run HSQC (Assign Protons to Carbons) B->C Define Spin Fragments D 4. Run HMBC (Connect Spin Systems, Identify Quaternary Carbons) C->D Assign Carbon Skeleton E 5. Run NOESY/ROESY (Determine Stereochemistry & Conformation) D->E Investigate Spatial Proximity F 6. Propose Structure D->F Assemble the 2D Structure E->F Refine to 3D Structure

Caption: A typical experimental workflow for structure elucidation using 2D NMR techniques.

Inter-relationships of 2D NMR Techniques

The power of 2D NMR lies in the complementary nature of the information provided by each experiment. The following diagram illustrates the logical relationships between these techniques in piecing together a molecular structure.

G Inter-relationships of 2D NMR Experiments Molecule Unknown Molecule COSY COSY (¹H-¹H Connectivity) Molecule->COSY HSQC HSQC (¹H-¹³C One-Bond) Molecule->HSQC HMBC HMBC (¹H-¹³C Long-Range) Molecule->HMBC NOESY NOESY (Through-Space ¹H-¹H) Molecule->NOESY COSY->HMBC Defines Spin Systems HSQC->HMBC Assigns C-H Pairs Structure Final Structure HMBC->Structure Assembles Fragments NOESY->Structure Determines 3D Conformation

Caption: Logical relationships of 2D NMR techniques in determining molecular structure.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized, step-by-step protocols for acquiring COSY, HSQC, and HMBC spectra on modern NMR spectrometers.

General Sample Preparation
  • Dissolve the Sample : Accurately weigh 5-10 mg of the purified compound synthesized using this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution and lineshape.

COSY (Correlation Spectroscopy) Experiment
  • Pulse Program : Select a standard gradient-selected COSY pulse program (e.g., gCOSY).

  • Acquisition Parameters :

    • Set the spectral width in both dimensions to cover all proton signals (typically 10-12 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.

    • The number of data points in the direct dimension (F2) is typically 1024 or 2048.

  • Processing :

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Pulse Program : Select a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Acquisition Parameters :

    • Set the proton (F2) spectral width as in the COSY experiment.

    • Set the carbon (F1) spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-180 ppm for a typical organic molecule).

    • The number of increments in the F1 dimension is typically 128-256.

    • The number of scans per increment will depend on the sample concentration but is often a multiple of 8 (e.g., 8, 16, 32).

    • Set the one-bond C-H coupling constant (J1CH) to an average value of 145 Hz.

  • Processing :

    • Apply a squared sine-bell window function in F2 and a sine-bell window function in F1.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Pulse Program : Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Acquisition Parameters :

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

    • The number of increments in F1 is typically 256-512.

    • A higher number of scans per increment (e.g., 16-64) is usually required compared to HSQC due to the weaker long-range couplings.

    • Set the long-range coupling constant (J2,3CH) to an average value of 8 Hz.

  • Processing :

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum (magnitude calculation is often used in the F1 dimension).

By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines. The combination of these experiments provides a detailed and robust dataset for the complete structural assignment of complex molecules, including those derived from versatile building blocks like this compound.

References

Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization by PFB-Br and Silylation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carboxylic acids, derivatization is a crucial step to enhance analyte volatility and improve detection sensitivity in gas chromatography-mass spectrometry (GC-MS). The choice of derivatization agent is pivotal and can significantly influence the accuracy and reliability of results. While a multitude of reagents are available, this guide provides an objective comparison of two widely employed methods: alkylation using pentafluorobenzyl bromide (PFB-Br) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent has a profound impact on the analytical outcome. The following table summarizes the key performance characteristics of PFB-Br and BSTFA for the analysis of carboxylic acids.

FeaturePentafluorobenzyl Bromide (PFB-Br)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction Time 30 - 90 minutes[1]30 - 60 minutes[2]
Reaction Temperature 60 °C[1]60 - 80 °C[2]
Derivative Stability Generally stableMoisture-sensitive, best analyzed within a week[3]
Ionization Mode Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)[4]Electron Ionization (EI)
Sensitivity High, especially in ECNI mode[5][6]Good
Limit of Detection (LOD) 0.244 - 0.977 µM for short-chain fatty acids[1]0.04 - 0.42 µmol/L for various organic acids[7]
Selectivity Reacts with acidic protons (e.g., carboxylic acids, phenols)[8]Reacts with active hydrogens (e.g., carboxylic acids, alcohols, amines)[3]
Byproducts Minimal interferenceByproducts can sometimes interfere with early eluting peaks[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative protocols for the derivatization of carboxylic acids using PFB-Br and BSTFA.

Protocol 1: PFB-Br Derivatization of Carboxylic Acids

This protocol outlines the extractive alkylation of carboxylic acids using PFB-Br.

Materials:

  • Sample containing carboxylic acids

  • Pentafluorobenzyl bromide (PFB-Br) solution

  • Organic solvent (e.g., acetone, acetonitrile)

  • Base catalyst (e.g., N,N-diisopropylethylamine) or phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)[8]

  • Extraction solvent (e.g., hexane)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS vials

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as it can interfere with the reaction. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample, add the organic solvent, the base catalyst, and the PFB-Br reagent.

  • Reaction: Tightly cap the vial and vortex to mix. Heat the mixture at 60°C for 90 minutes.[1]

  • Extraction: After cooling to room temperature, add an extraction solvent like hexane (B92381) and water. Vortex thoroughly and centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the organic (upper) layer containing the PFB esters to a clean GC-MS vial for analysis.[9]

Protocol 2: Silylation of Carboxylic Acids using BSTFA

This protocol provides a general procedure for the silylation of carboxylic acids using BSTFA, often with a catalyst.

Materials:

  • Dried sample extract containing carboxylic acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

  • Pyridine (B92270) (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Heating block or oven

  • Vortex mixer

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: It is critical that the sample extract is completely dry, as moisture will readily deactivate the silylating reagent.[10]

  • Reagent Addition: To the dried residue, add pyridine (if used) followed by the BSTFA + 1% TMCS reagent.[2]

  • Reaction: Tightly cap the vial, vortex for approximately 1 minute, and heat at 60-80°C for 30-60 minutes.[2]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with a suitable anhydrous solvent to the desired final volume for GC-MS injection.

  • Analysis: Transfer the derivatized sample to a GC vial with an insert for analysis.[2]

Fragmentation Patterns in Mass Spectrometry

Understanding the fragmentation of derivatives is key to structural elucidation and the development of sensitive targeted analyses. The following diagrams illustrate the characteristic fragmentation pathways for PFB and TMS esters of a model carboxylic acid, hexanoic acid.

Caption: Fragmentation of a PFB-derivatized carboxylic acid.

Caption: Fragmentation of a TMS-derivatized carboxylic acid.

References

A Comparative Guide to Alkylation Efficiency: Phenyl Bromoacetate vs. Phenyl Iodoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is critical for the success of synthetic and biological applications. Phenyl bromoacetate (B1195939) and phenyl iodoacetate are two such reagents used to introduce an acetate (B1210297) moiety onto nucleophiles. This guide provides an objective comparison of their alkylation efficiency, drawing upon fundamental principles of chemical reactivity and data from analogous haloacetate compounds.

Core Principles of Reactivity: The Sₙ2 Mechanism and Leaving Group Ability

The alkylation reactions involving phenyl bromoacetate and phenyl iodoacetate typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this one-step process, a nucleophile (such as the thiol group of a cysteine residue or a phenoxide ion) attacks the carbon atom attached to the halogen, displacing the halide ion, which acts as a "leaving group".

The rate and efficiency of an Sₙ2 reaction are heavily influenced by the stability of the leaving group once it has detached from the molecule. A better leaving group is a species that is more stable on its own, which corresponds to the conjugate base of a strong acid. For halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] This is because the larger iodide ion can distribute its negative charge over a greater volume, making it more stable and thus a superior leaving group compared to the bromide ion.[1]

Based on this fundamental principle, phenyl iodoacetate is expected to be a more potent and faster-acting alkylating agent than this compound.

Comparative Performance Analysis

While direct kinetic studies comparing this compound and phenyl iodoacetate are not extensively documented in the literature, a robust comparison can be established from data on analogous compounds like iodoacetic acid/iodoacetamide (B48618) and bromoacetic acid/bromoacetamide.

  • Reaction Kinetics: Due to the excellent leaving group ability of iodide, iodoacetate derivatives consistently demonstrate higher reaction rates.[1] In studies comparing haloacetic acids, iodoacetic acid leads to rapid alkylation of nucleophiles, whereas bromoacetic acid is described as having moderate to high reactivity, but is generally less effective than its iodo-counterpart.[1] Therefore, reactions with phenyl iodoacetate are expected to reach completion faster or require milder conditions (e.g., lower temperatures) than those with this compound.

  • Reaction Yield and Specificity: The high reactivity of iodo-compounds can lead to higher yields in shorter reaction times. However, this potency also increases the risk of off-target reactions. For instance, in proteomics, iodoacetamide is well-known for its high efficiency in alkylating cysteine residues but can also cause undesirable modifications of other residues like methionine, histidine, and lysine, especially at higher concentrations or pH.[3][4][5][6][7][8] Bromoacetamide derivatives are often considered more specific, resulting in more homogenous products with fewer side reactions.[6] This suggests that while phenyl iodoacetate may provide higher yields, this compound could be the preferred reagent in complex systems where specificity is paramount.

  • Handling and Stability: Iodo-compounds are generally more sensitive to light and may be less stable over long-term storage compared to their bromo-analogues.[6] Stock solutions of iodoacetates are often prepared fresh before use to ensure maximum reactivity.

Data Presentation: Performance Metrics Summary

The following table summarizes the key performance differences between phenyl iodoacetate and this compound, based on established chemical principles and data from analogous haloacetates.

FeaturePhenyl IodoacetateThis compoundRationale
Relative Reactivity High to Very HighModerate to HighIodide is a superior leaving group compared to bromide, accelerating the Sₙ2 reaction rate.[1][2]
Alkylation Speed FastModerateFaster displacement of the iodide leaving group leads to shorter reaction times.
Typical Yields Good to ExcellentGoodHigh reactivity often translates to higher conversion and yields under optimal conditions.
Specificity GoodGood to ExcellentThe higher reactivity of iodoacetates can increase the likelihood of off-target reactions.[6]
Potential Side Reactions Higher potential for modifying secondary nucleophilic sites (e.g., methionine, histidine).[3][4][5][6]Lower potential for off-target modifications compared to iodoacetate.Bromoacetates are generally considered more residue-specific.[6]
Stability Moderate; often light-sensitive.GoodIodo-compounds are typically less stable than their bromo-counterparts.[6]

Visualizing the Chemistry

Alkylation Mechanism

The diagram below illustrates the Sₙ2 mechanism, which is central to understanding the difference in reactivity. The nucleophile attacks the α-carbon, leading to a transition state where the new bond is forming as the carbon-halogen bond is breaking. The greater stability of the iodide ion (I⁻) compared to the bromide ion (Br⁻) facilitates the departure of the leaving group, accelerating the reaction.

Caption: Sₙ2 mechanism for alkylation by phenyl haloacetates.

Experimental Workflow

The diagram below outlines a typical workflow for an alkylation reaction in a research setting. The key variable when choosing between this compound and phenyl iodoacetate will be the 'Reaction Time / Temperature', with the iodo-reagent generally requiring less time or lower heat.

G cluster_workflow General Alkylation Experimental Workflow A 1. Reagent Preparation - Dissolve Nucleophile - Add Base (e.g., Ku2082COu2083) - Add Solvent (e.g., Acetonitrile) B 2. Alkylation Reaction - Add Phenyl Bromo/Iodoacetate - Stir at specified Temperature A->B Initiate Reaction C 3. Reaction Monitoring - Track progress using TLC or LC-MS B->C Time / Temp (Variable) C->B Incomplete D 4. Workup & Quenching - Filter solids - Quench with water - Perform liquid-liquid extraction C->D Complete E 5. Purification - Dry organic layer (e.g., Nau2082SOu2084) - Remove solvent in vacuo - Purify via chromatography or distillation D->E F 6. Analysis - Characterize product (NMR, MS) - Determine yield and purity E->F

Caption: A generalized workflow for a laboratory-scale alkylation reaction.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol provides a general methodology for the O-alkylation of a phenolic compound using either this compound or phenyl iodoacetate. It is adapted from established procedures for similar reactions.[9]

Materials:

  • Phenolic substrate (1.0 equiv)

  • This compound or Phenyl iodoacetate (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, Acetone, or DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Reagents for workup (e.g., water, ethyl acetate, brine, sodium sulfate)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Solvent Addition: Add a sufficient volume of anhydrous solvent (e.g., acetonitrile) to fully dissolve the substrate and allow for efficient stirring.

  • Initiation: Stir the mixture vigorously for 10-15 minutes at room temperature to form the phenoxide salt.

  • Reagent Addition: Add the alkylating agent (this compound or phenyl iodoacetate, 1.2 equiv) to the mixture.

  • Reaction:

    • For Phenyl Iodoacetate: Stir the reaction mixture at room temperature to 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 2-12 hours.

    • For this compound: Heat the reaction mixture to reflux (temperature will depend on the solvent used). Monitor the reaction progress. The reaction is expected to require a longer duration, potentially 12-72 hours.[9]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Remove the solid potassium carbonate by filtration, washing the solid cake with a small amount of the reaction solvent or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required to obtain the pure alkylated phenyl ether.

Conclusion

The choice between this compound and phenyl iodoacetate depends on the specific experimental goals.

  • Choose Phenyl Iodoacetate for applications requiring high efficiency, rapid reaction times, and when reaction conditions need to be mild. It is the more potent alkylating agent due to the superior leaving group ability of iodide.[1]

  • Choose this compound when higher specificity is critical, side reactions are a significant concern, or when a less reactive, more easily controlled reagent is desired. While slower, it can provide cleaner reactions in complex molecular environments.[6]

For all applications, careful optimization of reaction time, temperature, and reagent stoichiometry is essential to maximize yield and purity.

References

Safety Operating Guide

Personal protective equipment for handling Phenyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of Phenyl Bromoacetate, a common alkylating reagent in organic synthesis.

Immediate Safety and Handling Protocol

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is known to cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] Adherence to the following procedural steps is critical for safe use.

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.[3]

  • Use a chemical fume hood to minimize inhalation of dust or vapors.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]

  • Skin Protection: Impervious clothing, such as a lab coat, should be worn.[1] Chemical-resistant gloves are mandatory.[1]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved N95 dust mask or a suitable respirator is required.[1][4]

3. Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust or vapors and contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][3][5]

  • Wash hands thoroughly with soap and water after handling.[2][3]

  • Keep the container tightly sealed when not in use.[2][3]

  • Avoid the formation of dust, especially when handling the solid form.[2]

Spill and Emergency Procedures

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, clean up spills immediately.[3]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[2][3]

    • Wash the spill area with soap and water.[3]

  • Major Spills:

    • Alert emergency responders and inform them of the location and nature of the hazard.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent the spillage from entering drains or water courses.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][3] Seek medical attention if irritation persists.[2][3]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2][6] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and have the conscious person drink plenty of water.[2][6] Seek immediate medical attention.[1]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[4]

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed, and suitable container.[2][3]

  • Do not mix with other waste.[4]

  • Dispose of the contents and container at an approved waste disposal plant.[2][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Appearance Light yellow solid or colorless to yellowish liquid[2][7]
Melting Point 28.5 - 33 °C (83.3 - 91.4 °F)[1][2]
Boiling Point 134 °C at 15 mmHg
Flash Point 110 - 113 °C (230 - 235.4 °F)[1][2][7]
Density 1.508 g/mL at 25 °C
Purity ≥98.0%[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep Preparation - Verify fume hood function - Gather all required PPE ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Respirator (if needed) prep->ppe Step 1 handling Chemical Handling - Work within fume hood - Avoid dust/vapor generation - Keep container closed ppe->handling Step 2 post_handling Post-Handling Procedures - Securely seal container - Clean work area handling->post_handling Step 3 disposal Waste Disposal - Collect waste in labeled, sealed container - Dispose via approved hazardous waste stream handling->disposal Waste Generation decontaminate Decontamination - Remove and launder lab coat - Wash hands thoroughly post_handling->decontaminate Step 4 end End of Process decontaminate->end Completion disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl Bromoacetate
Reactant of Route 2
Reactant of Route 2
Phenyl Bromoacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.